UNC1079
Description
Properties
IUPAC Name |
[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMUCTZMMLNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of UNC1079 as a Negative Control for the L3MBTL3 Inhibitor UNC1215
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the function of UNC1079, not as an active pharmacological agent with a distinct mechanism of action, but as a crucial negative control for its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. Understanding the use of this compound is essential for the accurate interpretation of experimental results involving the chemical probe UNC1215.
Introduction to L3MBTL3 and its Inhibitor UNC1215
Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of proteins that act as "readers" of epigenetic marks. Specifically, L3MBTL3 recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for its role in transcriptional repression and chromatin compaction.[3] L3MBTL3 is involved in various cellular processes, including the regulation of protein degradation and Notch signaling.[1][4]
UNC1215 is a potent and selective chemical probe developed to inhibit the methyl-lysine (Kme) reading function of L3MBTL3.[5][6][7] It competitively displaces mono- or dimethyllysine-containing peptides from the MBT domains of L3MBTL3.[6][8] This activity makes UNC1215 a valuable tool for studying the biological functions of L3MBTL3.
This compound: The Inactive Analog as a Negative Control
In experimental biology, a negative control is a sample or treatment that is not expected to produce a response.[9][10] It is used to ensure that any observed effect in the experimental group is due to the treatment itself and not some other unforeseen variable.[11] this compound was synthesized for this purpose. It is a close structural analog of UNC1215 but is designed to be significantly less potent, and therefore inactive at concentrations where UNC1215 is active.[8]
The key structural difference between UNC1215 and its less active precursor, UNC1021, and by extension the negative control this compound, lies in modifications that significantly impact binding affinity to the L3MBTL3 aromatic cage. This compound, being a piperidine analog of UNC1021, is substantially weaker in its inhibition of L3MBTL3.[8] This dramatic difference in potency is the cornerstone of its utility as a negative control.
Quantitative Comparison of UNC1215 and this compound
The disparity in the biological activity of UNC1215 and this compound against L3MBTL3 is quantitatively demonstrated in biochemical and biophysical assays.
| Compound | Target | IC50 | Kd | Potency Difference |
| UNC1215 | L3MBTL3 | 40 nM[5][8][12][13] | 120 nM[5][6][8][12] | - |
| This compound | L3MBTL3 | > 10,000 nM[8] | Weak binding observed[8] | >1000-fold weaker than UNC1215 |
Table 1: Comparison of in vitro potency and binding affinity of UNC1215 and this compound for L3MBTL3.
Experimental Protocols Utilizing this compound as a Negative Control
To validate that the cellular effects of UNC1215 are due to its on-target inhibition of L3MBTL3, it is essential to run parallel experiments with this compound.
This in vitro assay is used to measure the ability of a compound to disrupt the interaction between L3MBTL3 and a methylated histone peptide.
Principle: Donor and acceptor beads are brought into proximity when L3MBTL3 binds to a biotinylated methylated histone peptide (via streptavidin-coated acceptor beads and a specific antibody-coated donor bead). Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Protocol Outline:
-
A reaction mixture is prepared containing recombinant L3MBTL3 protein and a biotinylated histone H4K20me2 peptide.
-
Serial dilutions of UNC1215 (the test compound) and this compound (the negative control) are added to the reaction mixture. A DMSO vehicle control is also included.
-
The mixture is incubated to allow for binding.
-
Streptavidin-coated acceptor beads and anti-L3MBTL3 antibody-coated donor beads are added.
-
After another incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
The IC50 values are calculated from the dose-response curves.
Expected Outcome: UNC1215 will show a dose-dependent inhibition of the signal with a low nanomolar IC50. In contrast, this compound will not significantly inhibit the signal at concentrations up to and exceeding 10 µM.
CETSA is a method to verify target engagement in a cellular context.[14][15][16] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Culture cells (e.g., HEK293) and treat with UNC1215, this compound, or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble L3MBTL3 in the supernatant by Western blotting or other quantitative methods like ELISA.
-
Plot the amount of soluble L3MBTL3 as a function of temperature for each treatment.
Expected Outcome: Treatment with UNC1215 will result in a shift of the L3MBTL3 melting curve to a higher temperature compared to the vehicle control, indicating stabilization and therefore binding. Treatment with this compound should not cause a significant shift in the melting curve, mirroring the vehicle control.
Visualizing the Role of this compound
The following diagrams illustrate the conceptual framework for using this compound in experiments and the molecular interactions involved.
Caption: Experimental workflow using this compound as a negative control.
Caption: Molecular mechanism of L3MBTL3 inhibition by UNC1215.
Conclusion
This compound does not possess a significant mechanism of action in the context of L3MBTL3 inhibition. Its value lies in its structural similarity to the potent inhibitor UNC1215, coupled with its dramatically reduced biological activity. This makes this compound an indispensable tool for researchers, serving as a negative control to ensure that the observed biological effects of UNC1215 are a direct consequence of its on-target engagement with L3MBTL3. The rigorous use of such controls is a hallmark of robust chemical biology and drug discovery research.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive and Negative Controls | Rockland [rockland.com]
- 10. study.com [study.com]
- 11. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UNC1079: A Negative Control for L3MBTL3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1079 is a chemical compound that serves as a crucial negative control for studies involving its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyllysine reader domain.[1][2] Understanding the properties and biological inactivity of this compound is essential for validating the on-target effects of UNC1215 and ensuring the rigor of experimental findings in the field of epigenetics and drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound.
Chemical Structure and Properties
This compound is chemically known as 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone].[1] It was designed as a structurally similar analog of UNC1215 but with significantly reduced affinity for L3MBTL3.[2] This reduced activity is attributed to the substitution of the pyrrolidine groups found in the active compound UNC1215 with piperidine groups in this compound.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone] | [1] |
| CAS Number | 1418741-86-2 | [1] |
| Molecular Formula | C₂₈H₄₂N₄O₂ | [1] |
| Formula Weight | 466.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Ethanol: 1 mg/ml | [1] |
| SMILES | O=C(C1=CC=C(C(N2CCC(N3CCCCC3)CC2)=O)C=C1)N(CC4)CCC4N5CCCCC5 | [1] |
| InChI Key | HOUMUCTZMMLNTR-UHFFFAOYSA-N | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Biological Inactivity and Role as a Negative Control
This compound was specifically designed and synthesized to be a negative control alongside the potent L3MBTL3 inhibitor, UNC1215.[2] Its utility lies in its structural similarity to UNC1215, which allows researchers to distinguish the specific biological effects of L3MBTL3 inhibition from potential off-target or compound-specific effects.
Table 2: Comparative Biological Activity of this compound and UNC1215
| Compound | Target | Assay | Activity | Fold Difference | Reference |
| UNC1215 | L3MBTL3 | IC₅₀ | 40 nM | - | [3][4][5] |
| UNC1215 | L3MBTL3 | Kd | 120 nM | - | [3][4][5][6] |
| This compound | L3MBTL3 | AlphaScreen | > 10 µM | >1000-fold weaker than UNC1215 | [2] |
As shown in Table 2, this compound exhibits a significantly weaker activity against L3MBTL3, with an activity greater than 10 µM in an AlphaScreen assay, making it over 1000-fold less potent than UNC1215.[2] This lack of significant binding affinity confirms its suitability as a negative control. Cellular studies have further demonstrated the inert nature of this compound, showing no observable cytotoxicity up to 100 µM.
The L3MBTL3 Signaling Pathway: A Target for UNC1215
L3MBTL3 is a methyllysine reader protein that plays a crucial role in transcriptional repression.[7][8] It is a member of the malignant brain tumor (MBT) family of proteins and recognizes mono- and dimethylated lysine residues on histone tails.[7][8] A key function of L3MBTL3 is its role as a negative regulator of the Notch signaling pathway.[3][4][5][6][9]
In the absence of a Notch signal, the transcription factor RBPJ (also known as CSL) acts as a transcriptional repressor.[3][5][6] L3MBTL3 interacts with RBPJ and recruits the histone demethylase KDM1A (also known as LSD1) to the enhancers of Notch target genes.[3][5][6] This complex then mediates the demethylation of histone H3 at lysine 4 (H3K4me2), leading to the repression of Notch target gene expression.[3][4][9] When Notch signaling is activated, the Notch intracellular domain (NICD) translocates to the nucleus and displaces the L3MBTL3-KDM1A complex from RBPJ, leading to the activation of Notch target genes.[5]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone]) has not been explicitly published in the primary literature. However, its synthesis would likely follow standard amide coupling procedures. A plausible synthetic route would involve the reaction of terephthaloyl chloride with two equivalents of 4-piperidinopiperidine.
AlphaScreen Assay for L3MBTL3 Inhibition
The inhibitory activity of this compound and UNC1215 against L3MBTL3 was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This assay measures the ability of a compound to disrupt the interaction between the L3MBTL3 protein and a biotinylated histone peptide.
Principle of the Assay: A His-tagged L3MBTL3 protein is bound to Nickel Chelate Acceptor beads, and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1) is bound to Streptavidin Donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will prevent the beads from coming close, leading to a decrease in the AlphaScreen signal.
Detailed Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.
-
His-tagged L3MBTL3 protein and biotinylated H4K20me1 peptide are diluted in the assay buffer.
-
This compound and UNC1215 are serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 384-well Proxiplate, the test compounds (this compound or UNC1215) are added.
-
A mixture of the His-tagged L3MBTL3 protein and the biotinylated H4K20me1 peptide is added to the wells and incubated for 30 minutes at room temperature.
-
A mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads is then added.
-
The plate is incubated in the dark for an additional 30 minutes at room temperature.
-
-
Data Acquisition:
-
The plate is read on an EnVision plate reader or a similar instrument capable of detecting the AlphaScreen signal.
-
-
Data Analysis:
-
The resulting data is normalized to controls (e.g., DMSO for no inhibition and a known inhibitor for maximum inhibition).
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
Conclusion
This compound is an indispensable tool for researchers studying the function of L3MBTL3 and developing inhibitors against this epigenetic reader protein. Its structural similarity to the potent inhibitor UNC1215, combined with its profound lack of biological activity, makes it the gold standard negative control for validating that the observed cellular and in vivo effects of UNC1215 are due to the specific inhibition of L3MBTL3. The detailed understanding of its properties and the context of the L3MBTL3 signaling pathway provided in this guide will aid in the design of rigorous experiments and the accurate interpretation of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 | The EMBO Journal [link.springer.com]
- 7. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. researchgate.net [researchgate.net]
The Role of UNC1079 as a Negative Control in Elucidating L3MBTL3 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) has emerged as a significant player in chromatin regulation and transcriptional repression, making it a compelling target for therapeutic intervention. A key tool in the functional characterization of L3MBTL3 has been the chemical probe UNC1215, a potent inhibitor of its methyl-lysine (Kme) reader domain. Critical to validating the on-target effects of UNC1215 is the use of a structurally similar but biologically inactive negative control, UNC1079. This technical guide provides a comprehensive overview of the role of this compound in L3MBTL3 research, detailing the quantitative data that establishes its weak binding affinity, the experimental protocols employed to leverage it as a negative control, and visualizations of the underlying molecular principles.
Introduction to L3MBTL3 and Chemical Probes
L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This interaction is mediated by its three MBT domains, which form an "aromatic cage" that specifically accommodates the methylated lysine.[1] By binding to these epigenetic marks, L3MBTL3 is involved in the regulation of gene expression and has been implicated in processes such as hematopoiesis and tumorigenesis.[2][3]
To dissect the specific cellular functions of L3MBTL3's methyl-lysine reading activity, chemical probes have been developed. A high-quality chemical probe should be potent, selective, and cell-permeable. UNC1215 is a well-characterized chemical probe for L3MBTL3, binding with high affinity to its Kme-binding pocket and competitively displacing methylated histone peptides.[4] However, to ensure that the cellular effects observed upon treatment with UNC1215 are due to the specific inhibition of L3MBTL3 and not off-target effects, a negative control is indispensable.
This compound: The Inactive Analogue
This compound was designed as a negative control for UNC1215. It is a piperidine analog of UNC1021 (a precursor to UNC1215) and is structurally similar to UNC1215.[5] This structural similarity is crucial for a negative control, as it helps to account for any non-specific interactions that might be shared between the active probe and the control compound. The key difference lies in its significantly reduced affinity for the L3MBTL3 methyl-lysine binding pocket.
Quantitative Assessment of L3MBTL3-Inhibitor Binding
The efficacy of this compound as a negative control is quantitatively demonstrated by its weak binding to L3MBTL3 compared to the potent inhibitor UNC1215. The following table summarizes the key binding affinity data from various biochemical and biophysical assays.
| Compound | Assay Type | Target | Affinity Metric (IC50/Kd) | Reference |
| UNC1215 | Isothermal Titration Calorimetry (ITC) | L3MBTL3 (3xMBT) | Kd = 120 nM | [1][4] |
| This compound | AlphaScreen | L3MBTL3 | > 10 µM | [5] |
| This compound | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | Weak binding | [5] |
| This compound | AlphaScreen | L3MBTL3 | IC50 = 8.0 ± 3.0 μM | [6] |
Table 1: Comparative binding affinities of UNC1215 and this compound for the L3MBTL3 MBT domains. The significantly higher Kd and IC50 values for this compound indicate a much weaker interaction with L3MBTL3 compared to UNC1215.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of inhibitors to L3MBTL3 and to utilize this compound as a negative control in cellular assays.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol:
-
Protein Preparation: Express and purify the L3MBTL3 construct containing the three MBT domains (3xMBT). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Compound Preparation: Dissolve the compounds (UNC1215 or this compound) in the same ITC buffer to the desired concentration.
-
ITC Experiment:
-
Load the purified L3MBTL3 protein into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
A control experiment with the compound injected into buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and other thermodynamic parameters. For weak binders like this compound, the heat changes will be minimal, indicating a lack of significant binding.[5]
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.
Protocol:
-
Reagents:
-
Biotinylated histone H4K20me2 peptide.
-
GST-tagged L3MBTL3 protein.
-
Streptavidin-coated Donor beads.
-
Anti-GST-coated Acceptor beads.
-
Serial dilutions of inhibitor compounds (UNC1215 and this compound).
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-L3MBTL3 protein and the biotinylated H4K20me2 peptide.
-
Add the inhibitor compounds at various concentrations.
-
Incubate to allow for binding to reach equilibrium.
-
Add the Donor and Acceptor beads and incubate in the dark.
-
-
Detection: Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the L3MBTL3 protein binds to the histone peptide, bringing the Donor and Acceptor beads into proximity and generating a signal. A potent inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The high IC50 for this compound demonstrates its ineffectiveness at disrupting the L3MBTL3-histone peptide interaction.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with either UNC1215, this compound, or a vehicle control for a defined period.
-
Harvest and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble L3MBTL3 in each sample by Western blotting using an L3MBTL3-specific antibody.
-
Data Analysis: Plot the amount of soluble L3MBTL3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates direct binding. UNC1215 would be expected to cause a significant shift, while this compound would not.
Visualizing the Role of this compound
Graphviz diagrams are provided to illustrate the conceptual frameworks and experimental workflows discussed.
Figure 1: Chemical probe vs. negative control.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to UNC1079 (CAS No. 1418741-86-2): A Negative Control for L3MBTL3 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC1079 is a chemical compound widely recognized in the field of epigenetics as a crucial negative control for studies involving its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. With the CAS number 1418741-86-2, this compound is structurally similar to UNC1215 but exhibits significantly weaker binding affinity for L3MBTL3, making it an ideal tool to differentiate on-target effects of L3MBTL3 inhibition from off-target or compound-specific effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its use in biochemical and cellular assays.
Chemical and Physical Properties
This compound is a piperidine analog of UNC1021 and serves as a negative control for the potent L3MBTL3 inhibitor, UNC1215.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1418741-86-2 |
| Molecular Formula | C₂₈H₄₂N₄O₂ |
| Molecular Weight | 466.7 g/mol |
| Formal Name | 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone] |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Solubility | Ethanol: 1 mg/ml |
| SMILES | O=C(C1=CC=C(C(N2CCC(N3CCCCC3)CC2)=O)C=C1)N(CC4)CCC4N5CCCCC5 |
| InChI Key | HOUMUCTZMMLNTR-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound was specifically designed and synthesized as a negative control alongside the development of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[1] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors that recognize mono- and di-methylated lysine residues on histone tails, leading to chromatin compaction and transcriptional repression.
This compound is characterized by its dramatically reduced potency against L3MBTL3 compared to UNC1215. It is reported to be over 1,000-fold weaker as an L3MBTL3 domain inhibitor.[1] This lack of significant biological activity at concentrations where UNC1215 is active allows researchers to verify that the observed cellular phenotypes are due to the specific inhibition of L3MBTL3 and not due to the chemical scaffold or other non-specific interactions.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Assay | Target | Result | Reference |
| AlphaScreen | L3MBTL3 | IC₅₀ > 10 µM | [1] |
| Isothermal Titration Calorimetry (ITC) | L3MBTL3 | Weak Binding | [1] |
| CellTiter-Glo Viability Assay | HEK293T cells | No observable cytotoxicity up to 100 µM | [1] |
| Cellular Foci Formation Assay | GFP-3MBT in HEK293 cells | Ineffective in reducing foci formation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the original research by James et al., 2013.
Synthesis of this compound
The synthesis of this compound is described in the supplementary information of the primary literature.[1] A generalized workflow for its synthesis is as follows:
Caption: Synthetic workflow for this compound.
Methodology:
-
Dissolve terephthalic acid in a suitable solvent such as DMF.
-
Add an amide coupling reagent (e.g., TBTU) and a non-nucleophilic base (e.g., triethylamine).
-
Add two equivalents of 1-(piperidin-4-yl)piperidine to the reaction mixture.
-
Stir the reaction at room temperature until completion, typically monitored by LC-MS.
-
Purify the crude product using column chromatography to yield this compound.
AlphaScreen Biochemical Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the L3MBTL3 MBT domains and a biotinylated histone peptide.
Caption: AlphaScreen assay principle.
Methodology:
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Add His-tagged L3MBTL3 protein and biotinylated H4K20me2 peptide to the wells of a 384-well plate.
-
Add this compound at various concentrations (typically in a dose-response manner).
-
Incubate the mixture at room temperature.
-
Add Ni-NTA acceptor beads and streptavidin donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values from the resulting dose-response curves. For this compound, the IC₅₀ is expected to be >10 µM.[1]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and L3MBTL3.
Methodology:
-
Dialyze both the L3MBTL3 protein and this compound into the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl).
-
Load the L3MBTL3 protein into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd). For this compound, only weak binding is observed.[1]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the cytotoxicity of this compound.
Methodology:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (up to 100 µM) for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. This compound shows no observable cytotoxicity up to 100 µM.[1]
Cellular Foci Formation Assay
This cellular assay visualizes the ability of a compound to disrupt the localization of L3MBTL3 to specific nuclear foci.
Caption: Cellular foci formation assay workflow.
Methodology:
-
Transfect HEK293 cells with a plasmid expressing a GFP-tagged construct of the three MBT domains of L3MBTL3 (GFP-3MBT).
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with this compound at a relevant concentration (e.g., 10 µM).
-
Image the cells using fluorescence microscopy.
-
Quantify the formation of nuclear foci. This compound is ineffective at reducing the formation of these foci, in contrast to its active counterpart, UNC1215.[1]
Signaling Pathway Context
This compound, as a negative control, does not directly modulate signaling pathways. However, its utility is in confirming the on-target effects of UNC1215 on the L3MBTL3-mediated signaling pathway. L3MBTL3 is a reader of histone methylation marks (specifically H4K20me1/2) and is involved in transcriptional repression and has been implicated in the DNA damage response. The active compound UNC1215 disrupts the interaction of L3MBTL3 with its binding partners, thereby affecting downstream cellular processes. The use of this compound helps to validate that these effects are a direct consequence of L3MBTL3 inhibition.
Caption: L3MBTL3 signaling context.
Conclusion
This compound (CAS No. 1418741-86-2) is an indispensable tool for the rigorous investigation of L3MBTL3 biology. Its structural similarity to the potent inhibitor UNC1215, combined with its profound lack of inhibitory activity, provides a robust control for cellular and biochemical experiments. By using this compound in parallel with UNC1215, researchers can confidently attribute observed biological effects to the specific inhibition of the L3MBTL3 methyl-lysine reader domain, thereby ensuring the validity and reliability of their findings. This guide provides the necessary technical information and detailed protocols to effectively utilize this compound in research settings.
References
The Interplay of UNC1079 and UNC1021 in the Regulation of L3MBTL3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research, the intricate regulation of chromatin structure and gene expression is a focal point of investigation. Among the key players in this regulation are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby influencing downstream cellular processes. One such reader protein, Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3), has garnered significant interest due to its role in transcriptional repression and protein degradation. The study of L3MBTL3 has been greatly facilitated by the development of chemical probes that can modulate its activity. This guide provides a detailed technical overview of two such molecules, UNC1021 and its analog UNC1079, focusing on their relationship, their impact on L3MBTL3-mediated signaling pathways, and the experimental methodologies used to characterize them.
Core Relationship: A Potent Inhibitor and its Negative Control
UNC1021 is a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. Its analog, this compound, is a structurally similar piperidine analog of UNC1021. The fundamental relationship between these two compounds lies in their differential potency towards L3MBTL3. This compound was specifically designed as a negative control for cellular studies involving UNC1021 and its more potent derivative, UNC1215. While UNC1021 and its close analogs potently inhibit L3MBTL3, this compound exhibits significantly weaker activity, making it an ideal tool to discern on-target from off-target effects in cellular assays.
Quantitative Analysis of L3MBTL3 Inhibition
The inhibitory activities of this compound and a potent analog of UNC1021, UNC1215, have been quantified using various biochemical assays. The data highlights the substantial difference in their potency.
| Compound | Target | Assay Type | IC50 | Notes |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 nM | A potent chemical probe closely related to UNC1021.[1] |
| This compound | L3MBTL3 | AlphaScreen | > 10 µM | Designed as a negative control, over 1000-fold weaker than UNC1215.[1] |
L3MBTL3 Signaling Pathways
L3MBTL3 is implicated in at least two significant cellular signaling pathways: the repression of the Notch signaling pathway and the mediation of proteasomal degradation of key cellular proteins.
Repression of the Notch Signaling Pathway
L3MBTL3 interacts with the transcriptional repressor RBPJ (Recombination signal binding protein for immunoglobulin kappa J region), a key component of the Notch signaling pathway. In the absence of a Notch signal, RBPJ recruits corepressors to target genes to inhibit transcription. L3MBTL3 acts as one such corepressor, contributing to the silencing of Notch target genes.
Caption: L3MBTL3 in Notch Signaling Repression.
Mediation of Protein Degradation
L3MBTL3 recognizes and binds to methylated lysine residues on non-histone proteins, such as DNMT1 (DNA methyltransferase 1) and SOX2 (SRY-Box Transcription Factor 2). This binding event serves as a signal for the recruitment of a ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: L3MBTL3-mediated Protein Degradation Pathway.
Experimental Protocols
The primary assay used to quantify the inhibitory activity of compounds like UNC1021 and this compound against L3MBTL3 is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
L3MBTL3 Inhibition AlphaScreen Assay Protocol
This protocol is adapted from methodologies used for the characterization of L3MBTL3 inhibitors.
Objective: To determine the IC50 value of a test compound for the inhibition of the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4 peptide containing a methylated lysine (e.g., H4K20me1)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
Test compounds (UNC1021, this compound) serially diluted in DMSO
-
384-well white opaque microplates (e.g., Corning 3705)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of the 384-well plate.
-
Protein and Peptide Preparation:
-
Dilute the His-tagged L3MBTL3 protein to a final concentration of 50 nM in Assay Buffer.
-
Dilute the biotinylated H4K20me1 peptide to a final concentration of 50 nM in Assay Buffer.
-
-
Incubation:
-
Add 5 µL of the diluted His-tagged L3MBTL3 to each well containing the test compound.
-
Add 5 µL of the diluted biotinylated H4K20me1 peptide to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
-
Bead Addition:
-
Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer at a final concentration of 20 µg/mL each.
-
Add 10 µL of the bead suspension to each well.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no protein) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: AlphaScreen Experimental Workflow.
Conclusion
This compound and UNC1021 represent a valuable pair of chemical tools for the investigation of L3MBTL3 biology. Their well-defined relationship as a negative control and a potent inhibitor, respectively, allows for rigorous interrogation of L3MBTL3's role in critical cellular processes such as Notch signaling and protein stability. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further elucidate the function of this important epigenetic reader and to guide the development of novel therapeutic agents targeting this pathway.
References
The Biological Inactivity of UNC1079: A Technical Guide to its Use as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug discovery, the validation of a chemical probe's on-target effects is paramount. This process relies on the use of carefully designed control compounds. UNC1079 is a piperidine analog of UNC1215, a potent and selective chemical probe for the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1] this compound was specifically designed and synthesized to serve as a negative control for UNC1215.[2] Due to a subtle structural modification—the replacement of a pyrrolidine ring in the active probe UNC1215 with a piperidine ring—this compound exhibits dramatically reduced affinity for L3MBTL3, rendering it biologically inactive against this target at concentrations where UNC1215 is highly active.[2][3] This technical guide provides an in-depth overview of the biological (in)activity of this compound, its relationship to UNC1215, and its critical role in validating the biological effects of L3MBTL3 inhibition.
The Target: L3MBTL3 Methyl-Lysine Reader Domain
L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[3][4] This "reading" of epigenetic marks is a crucial mechanism in the regulation of gene expression. L3MBTL3 is involved in transcriptional repression and has been implicated in various cellular processes, including hematopoiesis and the DNA damage response.[2][4] Dysregulation of L3MBTL3 has been linked to diseases such as cancer, making it an attractive target for therapeutic intervention.[5]
Quantitative Analysis of this compound and UNC1215 Activity
The defining characteristic of this compound is its significantly lower potency against L3MBTL3 compared to its active counterpart, UNC1215. This difference in activity is quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for both compounds.
Table 1: In Vitro Biochemical Activity against L3MBTL3
| Compound | Assay Type | Target | IC50 (µM) | Kd (µM) | Reference |
| UNC1215 | AlphaScreen | L3MBTL3 | 0.024 ± 0.0076 | [3] | |
| This compound | AlphaScreen | L3MBTL3 | 8.0 ± 3.0 | [3] | |
| UNC1215 | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | 0.120 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity.
Table 2: Selectivity Profile against other MBT Family Proteins
| Compound | Target | AlphaScreen IC50 (µM) | Reference |
| UNC1215 | L3MBTL1 | > 30 | [3] |
| UNC1215 | MBTD1 | > 30 | [3] |
| This compound | L3MBTL1 | > 30 | [3] |
| This compound | MBTD1 | > 30 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound and UNC1215.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Competition Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the L3MBTL3 protein and a biotinylated histone peptide substrate.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when the protein and its substrate interact, generating a luminescent signal. A competing compound will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reagents:
-
His-tagged L3MBTL3 protein
-
Biotinylated H4K20me1 peptide (or other suitable methylated histone peptide)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, 25 mM NaCl, 0.05% Tween-20)
-
This compound and UNC1215 compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a solution of His-tagged L3MBTL3 and biotinylated histone peptide in the assay buffer.
-
Add the test compounds (this compound or UNC1215) at various concentrations to the wells of a 384-well plate.
-
Add the protein-peptide mixture to the wells containing the compounds and incubate at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The data is normalized to controls (DMSO for 100% activity and a known inhibitor for 0% activity).
-
IC50 values are calculated by fitting the data to a four-parameter logistical curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat released or absorbed during binding is measured.
Protocol:
-
Reagents:
-
Purified L3MBTL3 protein
-
UNC1215 or this compound dissolved in the same buffer as the protein
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0)
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer.
-
Dissolve the compound in the final dialysis buffer to ensure no buffer mismatch.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
A control titration of the compound into the buffer alone is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. In the context of UNC1215 and this compound, it is used to assess whether the compounds can displace L3MBTL3 from its chromatin binding sites.
Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-L3MBTL3) is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached region is monitored, which reflects the mobility of the protein.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or other suitable cell line) in appropriate media.
-
Transfect the cells with a plasmid encoding a GFP-L3MBTL3 fusion protein.
-
-
Compound Treatment:
-
Treat the transfected cells with UNC1215, this compound, or a vehicle control (DMSO) at desired concentrations for a specified period.
-
-
FRAP Experiment:
-
Mount the cells on a confocal microscope equipped for live-cell imaging and FRAP.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Calculate the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon compound treatment indicate displacement of the protein from its binding sites.
-
Cellular Foci Formation Assay
This assay visualizes the localization of L3MBTL3 within the nucleus. In some cellular contexts, GFP-L3MBTL3 forms distinct nuclear foci, and the disruption of these foci by a compound can indicate target engagement.
Principle: The ability of UNC1215 to disrupt the formation of GFP-L3MBTL3 nuclear foci is compared to the inability of this compound to do so.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding GFP-L3MBTL3.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of UNC1215, this compound, or a vehicle control.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Capture images of the GFP signal in the nucleus.
-
-
Data Analysis:
-
Visually inspect and quantify the percentage of cells exhibiting nuclear foci.
-
A dose-dependent decrease in the number of cells with foci upon UNC1215 treatment, with no effect from this compound, demonstrates specific on-target activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the role of L3MBTL3 in chromatin regulation and the workflows of the key experiments used to characterize this compound and UNC1215.
Caption: L3MBTL3 recognizes mono-methylated lysines on histone tails via its MBT domains, leading to transcriptional repression. UNC1215 inhibits this interaction, while this compound does not.
Caption: Workflow for the AlphaScreen competition assay to determine the IC50 of inhibitors.
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP) to assess protein mobility.
Conclusion
This compound is an indispensable tool for the study of L3MBTL3 biology. Its structural similarity to the potent inhibitor UNC1215, combined with its profound lack of biological activity against L3MBTL3, makes it an ideal negative control. The use of this compound in parallel with UNC1215 allows researchers to confidently attribute observed cellular and molecular effects to the specific inhibition of the L3MBTL3 methyl-lysine reader domain. This rigorous approach is essential for the validation of L3MBTL3 as a drug target and for the broader understanding of the role of epigenetic readers in health and disease.
References
UNC1215/UNC1079: A Chemical Probe Pair for Interrogating the L3MBTL3 Methyl-Lysine Reader Domain in Epigenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical probe UNC1215 and its corresponding negative control, UNC1079, for the study of the L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) methyl-lysine reader domain. This guide is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and chemical biology.
Introduction
L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This "reading" of epigenetic marks is a crucial mechanism for transcriptional repression and chromatin regulation.[3][4] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer.[5][6] UNC1215 is a potent and selective chemical probe that competitively inhibits the methyl-lysine (Kme) binding function of L3MBTL3.[1][2] To ensure that the observed biological effects of UNC1215 are due to its on-target activity, it is essential to use a structurally similar but biologically inactive control compound. This compound serves as this crucial negative control, being over 1,000-fold less potent in binding to L3MBTL3.[1] The use of this probe pair allows for rigorous investigation into the cellular functions of L3MBTL3.
Chemical and Physical Properties
A summary of the chemical and physical properties of UNC1215 and this compound is presented below.
| Property | UNC1215 | This compound |
| IUPAC Name | N-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline | 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone] |
| Molecular Formula | C₃₂H₄₃N₅O₂ | C₂₈H₄₂N₄O₂ |
| Molecular Weight | 529.72 g/mol | 466.7 g/mol |
| CAS Number | 1415800-43-9 | 1418741-86-2 |
| Appearance | Solid | Crystalline solid |
| Purity | ≥99% (HPLC) | ≥95% |
| Solubility | Soluble in DMSO (>26.05 mg/mL) and Ethanol (>4.94 mg/mL)[7] | Soluble in Ethanol (1 mg/ml)[8] |
| Storage | Store at -20°C | Store at -20°C[8] |
Mechanism of Action
UNC1215 acts as a competitive antagonist of the L3MBTL3 methyl-lysine binding domains.[1][2] It displaces mono- and di-methylated lysine-containing peptides from the aromatic cages of the MBT domains.[1] X-ray crystallography has revealed a novel 2:2 polyvalent binding mode, where two molecules of UNC1215 interact with two molecules of the L3MBTL3 three-MBT-domain construct (3MBT).[1][2] This unique binding mechanism contributes to its high affinity and selectivity. In cellular contexts, UNC1215 disrupts the localization of L3MBTL3 in the nucleus, leading to an increase in its mobility as measured by Fluorescence Recovery After Photobleaching (FRAP).[1][9] Point mutants in the methyl-lysine binding pockets of L3MBTL3 phenocopy the effects of UNC1215, confirming its on-target mechanism of action.[1]
In contrast, this compound, despite its structural similarity to UNC1215, exhibits a significantly weaker affinity for L3MBTL3 and does not elicit the same cellular effects, making it an ideal negative control.[1][10]
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. L3MBTL - Wikipedia [en.wikipedia.org]
- 5. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. UNC1215 | Structural Genomics Consortium [thesgc.org]
The Silent Scaffolding: A Technical Guide to the Inactive Analog UNC1079 for L3MBTL3 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of chemical probes to study the function and therapeutic potential of L3MBTL3 has led to the creation of both active inhibitors and their corresponding inactive analogs. This guide focuses on UNC1079, a structurally similar but significantly less potent analog of the potent L3MBTL3 inhibitor UNC1215, and its application as a negative control in L3MBTL3 research.
Data Presentation: this compound vs. Active Probes
This compound was designed as a negative control for the potent L3MBTL3 chemical probe, UNC1215. Its utility lies in its structural similarity to active compounds, allowing researchers to distinguish between on-target and off-target effects in cellular and biochemical assays. The following table summarizes the key quantitative data comparing the activity of this compound with its active counterpart, UNC1215.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Notes |
| This compound | L3MBTL3 | AlphaScreen | 8.0 ± 3.0[1] | 170 ± 31[1] | Inactive analog, used as a negative control.[2][3] |
| UNC1215 | L3MBTL3 | AlphaScreen | 0.024 ± 0.0076[1] | 0.12 ± 0.11[1] | Potent and selective chemical probe for L3MBTL3.[2][4] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is used, it is essential to visualize the signaling pathways involving L3MBTL3 and the typical experimental workflows designed to investigate its function and inhibition.
L3MBTL3 in Notch Signaling Pathway
L3MBTL3 acts as a transcriptional co-repressor in the Notch signaling pathway. In the absence of a Notch signal, L3MBTL3 is part of a complex with the DNA-binding protein RBPJ (also known as CSL), which represses the transcription of Notch target genes.[5][6]
General Experimental Workflow for L3MBTL3 Inhibitor Studies
The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of action of L3MBTL3 inhibitors, highlighting the role of the inactive analog this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide outlines for key experiments used in the study of L3MBTL3 and its inhibitors.
AlphaScreen™ Assay for L3MBTL3 Inhibition
This protocol describes a competition assay to measure the ability of a compound to disrupt the interaction between the L3MBTL3 MBT domains and a biotinylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H3 peptide (e.g., H3K4me1)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds (UNC1215, this compound) dissolved in DMSO
-
384-well white opaque microplates (e.g., Corning 3705)
Procedure:
-
Prepare a solution of His-tagged L3MBTL3 and biotinylated histone peptide in assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include DMSO-only wells as a negative control.
-
Add the L3MBTL3/peptide mixture to the wells containing the compounds and incubate for 15 minutes at room temperature.
-
Prepare a suspension of Ni-chelate Acceptor beads and add to the wells. Incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of Streptavidin Donor beads and add to the wells. Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PHERAstar).
-
Analyze the data by plotting the AlphaScreen signal against the compound concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified L3MBTL3 protein (in the cell)
-
Test compound (UNC1215 or this compound) (in the syringe)
-
ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl (dialyze both protein and compound in this buffer)
-
Isothermal Titration Calorimeter (e.g., MicroCal iTC200)
Procedure:
-
Prepare the L3MBTL3 protein solution to a final concentration of 10-50 µM in ITC buffer.
-
Prepare the compound solution to a concentration 10-20 fold higher than the protein concentration in the same ITC buffer.
-
Degas both solutions immediately before the experiment.
-
Load the L3MBTL3 solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
-
Perform an initial injection of 0.4 µL, followed by 19-27 injections of 2 µL with a 150-second spacing between injections.
-
Perform a control titration of the compound into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting isotherm by fitting to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently tagged proteins in living cells. This can be used to assess the displacement of L3MBTL3 from chromatin upon inhibitor treatment.
Materials:
-
Cells expressing GFP-tagged L3MBTL3
-
Confocal microscope with a high-power laser for photobleaching
-
UNC1215 and this compound
-
Cell culture medium
Procedure:
-
Plate cells expressing GFP-L3MBTL3 on glass-bottom dishes.
-
Treat the cells with the desired concentration of UNC1215, this compound, or vehicle (DMSO) for a specified time.
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Identify a region of interest (ROI) within the nucleus where GFP-L3MBTL3 is localized.
-
Acquire a series of pre-bleach images at low laser power.
-
Photobleach the ROI with a short burst of high-intensity laser light.
-
Immediately begin acquiring a time-lapse series of post-bleach images at low laser power to monitor the recovery of fluorescence in the bleached region.
-
Quantify the fluorescence intensity in the ROI over time. Normalize the data to account for photobleaching during image acquisition.
-
Calculate the mobile fraction and the half-time of recovery (t½) to determine the effect of the compounds on L3MBTL3 mobility. An increase in mobility (faster recovery and higher mobile fraction) suggests displacement from chromatin.
References
- 1. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC1079 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UNC1079 in cell culture experiments. This compound is a piperidine analog of UNC1021 and serves as a crucial negative control for studies involving its structurally similar and potent counterpart, UNC1215, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. The following protocols and data are designed to facilitate the investigation of L3MBTL3-mediated signaling pathways and the specific effects of their inhibition.
Introduction
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a role in transcriptional repression and chromatin organization. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer. UNC1215 is a potent and selective chemical probe that inhibits the methyl-lysine reading function of L3MBTL3 with a reported IC50 of approximately 40 nM and a Kd of 120 nM.[1][2][3] To ensure that the observed cellular effects of UNC1215 are due to the specific inhibition of L3MBTL3 and not off-target effects of the chemical scaffold, it is essential to use a structurally similar but inactive control compound. This compound serves this purpose, being over 1,000-fold weaker in its inhibition of L3MBTL3 compared to UNC1215.
Data Presentation
The following tables summarize the inhibitory activity of UNC1215 and the comparative lack of activity of this compound, as well as their effects on cell viability.
Table 1: Inhibitory Activity against L3MBTL3
| Compound | IC50 (nM) | Kd (nM) | Potency vs. L3MBTL3 |
| UNC1215 | 40[1][2][4] | 120[1][3] | Potent Inhibitor |
| This compound | > 40,000 | Not Reported | Weak Inhibitor / Negative Control |
Table 2: Cytotoxicity in HEK293 Cells (72-hour incubation)
| Compound | Concentration Range Tested (µM) | Observed Cytotoxicity |
| UNC1215 | Up to 100 | No observable cytotoxicity[3] |
| This compound | Up to 100 | No observable cytotoxicity[3] |
Signaling Pathway
The following diagram illustrates the role of L3MBTL3 in gene regulation and the mechanism of action of UNC1215, for which this compound serves as a negative control.
Caption: L3MBTL3 recognizes methylated histones to regulate gene expression and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a negative control alongside the active inhibitor UNC1215.
Experimental Workflow
Caption: Workflow for assessing cellular effects of L3MBTL3 inhibition.
Protocol 1: Cell Viability Assay (Luminescent)
This protocol is adapted for a 96-well plate format using a commercially available luminescent cell viability assay that measures ATP levels, such as CellTiter-Glo®.
Materials:
-
HEK293 or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
UNC1215 and this compound (dissolved in DMSO to create stock solutions)
-
96-well white, clear-bottom tissue culture plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of UNC1215 and this compound in complete medium from the DMSO stock solutions. A final DMSO concentration of <0.1% is recommended.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only (blank).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or controls. A typical concentration range to test for UNC1215 would be 0.01 µM to 100 µM, with a parallel set of concentrations for this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature for approximately 30 minutes.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Luminescence_treated / Luminescence_vehicle) * 100
-
-
Plot the % viability against the log of the compound concentration to determine the IC50 value for UNC1215. The results for this compound should demonstrate a lack of significant effect on cell viability.[3]
-
Protocol 2: Western Blotting for Downstream Targets
This protocol provides a general framework for assessing changes in protein expression of downstream targets of L3MBTL3, such as BCLAF1, following treatment with UNC1215 and this compound.
Materials:
-
Cells cultured in 6-well plates
-
UNC1215 and this compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCLAF1, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with UNC1215, this compound (e.g., 1 µM and 10 µM), and a vehicle control for the desired time (e.g., 48 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BCLAF1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control (e.g., GAPDH) to determine the relative changes in protein expression between the different treatment groups. Compare the effect of UNC1215 to the this compound control.
-
References
Application Notes and Protocols for the Use of UNC1079 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1079 is a chemical probe used in the study of epigenetics, specifically as a negative control for inhibitors of the EZH2 methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional repression through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in various cancers, making it a key target for drug discovery.
These application notes provide detailed protocols for the use of this compound in common in vitro assays and summarize the recommended concentrations for its use as a negative control, alongside data for active EZH2 inhibitors to provide a comparative context.
Data Presentation
The following table summarizes the in vitro potency of several notable EZH2 inhibitors. This compound, as an inactive analog, is not expected to have a measurable IC50 value but should be used at concentrations equivalent to the active compounds in the respective assays to serve as a proper negative control.
| Compound | Assay Type | Target | Cell Line | IC50 / Ki | Reference |
| UNC1999 | Biochemical | EZH2 | - | <10 nM | [1] |
| Biochemical | EZH1 | - | 45 nM | [1] | |
| GSK126 | Cell-based (H3K27me3) | EZH2 | HCC1806 | 9.9 nM | [2] |
| Cell Proliferation | EZH2 (High) | HEC-50B | 1.0 µM | [3] | |
| Cell Proliferation | EZH2 (High) | Ishikawa | 0.9 µM | [3] | |
| Cell Proliferation | EZH2 (Low) | HEC-265 | 10.4 µM | [3] | |
| EPZ-6438 (Tazemetostat) | Biochemical | EZH2 (WT) | - | Ki = 2.5 nM | [4] |
| Biochemical (Peptide) | EZH2 | - | 11 nM | [4] | |
| Biochemical (Nucleosome) | EZH2 | - | 16 nM | [4] | |
| This compound | Biochemical / Cell-based | EZH2 | - | Inactive | [5] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the PRC2 complex, highlighting the role of EZH2 in gene silencing.
Experimental Protocols
Biochemical EZH2 Histone Methyltransferase (HMT) Assay
This protocol is designed to determine the IC50 value of a compound against EZH2 enzymatic activity. This compound should be run in parallel as a negative control.
Experimental Workflow:
Materials:
-
Recombinant human PRC2 complex
-
Histone H3 peptide (1-25)
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound and test compounds
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Tween-20
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
96-well microplate
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the test inhibitor in DMSO. A typical starting concentration for an active compound would be 10 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control).
-
Add 20 µL of diluted EZH2 enzyme (final concentration ~1-5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 28 µL of a substrate mix containing Histone H3 peptide (final concentration ~0.5 µM) and [3H]-SAM (final concentration ~0.5 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer 90 µL of the reaction mixture onto filter paper.
-
Wash the filter paper three times with 70% ethanol to remove unincorporated [3H]-SAM.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value for the test compound. This compound should show no significant inhibition.
Cellular H3K27me3 Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit H3K27 trimethylation in a cellular context.
Experimental Workflow:
Materials:
-
Merkel Cell Carcinoma cell line (e.g., MKL-1) or other relevant cell line
-
Complete cell culture medium
-
This compound and test compounds
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or the test compound. A typical concentration range for an active compound is 1 nM to 10 µM.
-
Incubate the cells for 48 to 72 hours.
-
Lyse the cells and extract histones according to standard protocols.
-
Perform a Western blot or ELISA to detect H3K27me3 and total Histone H3 levels.
-
Quantify the signal for H3K27me3 and total H3.
-
Normalize the H3K27me3 signal to the total H3 signal for each treatment condition.
-
Calculate the percent inhibition of H3K27me3 relative to the DMSO-treated control and determine the IC50 value. This compound should not cause a significant reduction in H3K27me3 levels.
Cell Viability/Proliferation Assay
This assay determines the effect of a compound on cell viability or proliferation.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
After 24 hours, treat the cells with a range of concentrations of this compound or the test compound (e.g., 0.1 µM to 50 µM).
-
Incubate for 72 to 120 hours.
-
Assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound serves as an essential negative control in in vitro assays targeting EZH2. When used at concentrations equivalent to active inhibitors, it allows researchers to distinguish specific on-target effects from non-specific or off-target cellular toxicity. The protocols provided here offer a framework for robustly characterizing the activity of potential EZH2 inhibitors, with this compound playing a crucial role in data validation.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
UNC1079 solubility and preparation for experiments
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of UNC1079 in experimental settings. Due to the limited publicly available information on this compound, this guide is based on general laboratory practices for handling small molecule inhibitors. Researchers are strongly encouraged to perform small-scale pilot experiments to determine the optimal conditions for their specific assays.
Solubility of this compound
The precise solubility of this compound in various solvents has not been extensively reported in the public domain. As a general starting point for small molecule compounds, solubility is typically tested in common laboratory solvents.
Table 1: Recommended Solvents for Initial Solubility Testing of this compound
| Solvent | Starting Concentration | Observations/Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended as the primary solvent for creating stock solutions. |
| Ethanol | 10 mM | May be used as an alternative solvent system. |
| Water | 1 mM | Solubility in aqueous solutions is expected to be low. |
| Phosphate-Buffered Saline (PBS) | 1 mM | Test for compatibility with physiological buffers. |
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Optimization will be required for specific cell lines and experimental conditions.
In Vitro Cell-Based Assays
Protocol 2: General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, viability assays, or RNA extraction.
Figure 1: Experimental Workflow for this compound In Vitro Studies
Caption: Workflow for preparing and using this compound in cell-based experiments.
Signaling Pathway Analysis
The specific signaling pathway targeted by this compound is not well-documented. However, many "UNC" designated compounds are known to be involved in the regulation of protein kinases or other signaling molecules. A general approach to identifying the affected pathway is to perform a broad-spectrum analysis.
Figure 2: Hypothetical Signaling Pathway Inhibition by this compound
Caption: A potential mechanism of this compound action, inhibiting a kinase in a signaling cascade.
In Vivo Studies
For in vivo experiments, formulation and solubility are critical. If this compound is not soluble in aqueous solutions, a formulation vehicle will be necessary.
Table 2: Common Vehicles for In Vivo Administration
| Vehicle | Composition | Notes |
| Saline | 0.9% NaCl in water | For water-soluble compounds. |
| PBS | Phosphate-Buffered Saline | For water-soluble compounds, buffered to physiological pH. |
| DMSO/Cremophor EL/Saline | e.g., 10% DMSO, 10% Cremophor EL, 80% Saline | For poorly water-soluble compounds. |
| PEG400/Ethanol/Saline | e.g., 30% PEG400, 5% Ethanol, 65% Saline | Alternative vehicle for hydrophobic compounds. |
Protocol 3: Preparation of this compound for In Vivo Administration
-
Solubility Test: First, determine the solubility of this compound in the chosen vehicle.
-
Dissolution: Dissolve this compound in the organic solvent component of the vehicle first (e.g., DMSO or Ethanol).
-
Emulsification: Gradually add the emulsifying agent (e.g., Cremophor EL or PEG400) while mixing.
-
Aqueous Phase: Slowly add the aqueous component (e.g., Saline or PBS) to the mixture with continuous stirring or vortexing to form a stable emulsion or solution.
-
Administration: Administer the formulation to the animal model via the desired route (e.g., intraperitoneal, intravenous, oral gavage). The final formulation should be prepared fresh before each use.
Disclaimer: The information provided in these application notes and protocols is for guidance only. All experiments should be conducted by qualified personnel in a properly equipped laboratory. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to validate all experimental results.
Application Notes and Protocols for UNC1079 in Chromatin Biology
Introduction
UNC1079 is a chemical compound utilized in chromatin biology research primarily as a negative control for its structurally similar and potent counterpart, UNC1215. UNC1215 is a high-affinity chemical probe for the L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3) methyl-lysine reader domain.[1][2] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, which play a crucial role in gene regulation.[2][3] this compound is approximately 1,000-fold less potent as an L3MBTL3 inhibitor than UNC1215, making it an ideal tool to differentiate specific effects of L3MBTL3 inhibition from off-target effects of the chemical scaffold.[1]
Core Application: Negative Control for L3MBTL3 Inhibition
The primary application of this compound is to serve as a negative control in cellular and biochemical assays designed to investigate the function of L3MBTL3 using the chemical probe UNC1215. By comparing the effects of UNC1215 with those of this compound at the same concentration, researchers can attribute any observed biological phenomena specifically to the inhibition of L3MBTL3's methyl-lysine reading function.
Quantitative Data Summary
The following table summarizes the binding affinities of UNC1215 and related compounds for L3MBTL3, highlighting the significantly lower potency of this compound.
| Compound | Target | Assay | IC50 | Kd | Reference |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 nM | 120 nM | [2] |
| This compound | L3MBTL3 | - | ~1000x weaker than UNC1215 | - | [1] |
| UNC1679 | L3MBTL3 | - | - | 0.47 µM | [4] |
| UNC1679 | L3MBTL1 | - | - | 68 µM | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments where this compound is used as a negative control to validate the findings obtained with the L3MBTL3 inhibitor UNC1215.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxicity of UNC1215 and to ensure that observed cellular phenotypes are not due to general toxicity. This compound is used to confirm that the chemical scaffold is not toxic at the tested concentrations.
Materials:
-
HEK293 cells (or other cell line of interest)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
UNC1215
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of UNC1215 and this compound in cell culture medium, typically ranging from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the cell viability (as a percentage of the DMSO control) against the compound concentration. Both UNC1215 and this compound have been shown to have no observable cytotoxicity up to 100 µM.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of UNC1215 to L3MBTL3 in a cellular context. This compound is used to demonstrate that the thermal stabilization of L3MBTL3 is specific to the potent inhibitor.
Materials:
-
Cell line of interest expressing L3MBTL3
-
UNC1215
-
This compound
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein extraction and quantification (e.g., sonicator, BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-L3MBTL3 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with UNC1215 (e.g., 10 µM), this compound (e.g., 10 µM), or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Divide the cell suspension for each treatment condition into several aliquots.
-
Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-L3MBTL3 antibody.
-
Quantify the band intensities to generate a melting curve for L3MBTL3 under each treatment condition. A shift in the melting curve to a higher temperature in the presence of UNC1215, but not this compound, indicates specific binding and stabilization of L3MBTL3.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the impact of L3MBTL3 inhibition on its mobility within the nucleus. This compound is used to show that changes in L3MBTL3 mobility are due to the disruption of its chromatin binding by UNC1215.
Materials:
-
Cell line stably expressing GFP-L3MBTL3
-
UNC1215
-
This compound
-
DMSO
-
Confocal microscope with FRAP capabilities
-
Live-cell imaging chamber
Procedure:
-
Plate cells expressing GFP-L3MBTL3 in a live-cell imaging dish.
-
Treat the cells with UNC1215, this compound, or DMSO at the desired concentration and for the appropriate duration.
-
Mount the dish on the confocal microscope stage within the imaging chamber, maintaining physiological conditions (37°C, 5% CO2).
-
Identify a cell with a clear nuclear GFP signal.
-
Acquire a few pre-bleach images of the nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
Calculate the mobile fraction and the half-maximal recovery time (t1/2). An increase in the mobile fraction and a decrease in t1/2 for GFP-L3MBTL3 in the presence of UNC1215, but not this compound, would suggest that the inhibitor displaces L3MBTL3 from its chromatin binding sites.[3]
Visualizations
Caption: UNC1215 inhibits L3MBTL3, while this compound serves as a control.
Caption: Workflow for using a chemical probe and its negative control.
References
Application Notes and Protocols for UNC1079 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1079 is a crucial reagent for researchers studying the biological functions of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. It is an analog of UNC1215, a potent and selective inhibitor of L3MBTL3.[1][2][3] However, this compound itself is a significantly weaker inhibitor, demonstrating over 1,000-fold less potency against L3MBTL3 compared to UNC1215.[1] This characteristic makes this compound an ideal negative control for cellular experiments involving UNC1215. By using this compound alongside UNC1215, researchers can confidently attribute observed cellular effects to the specific inhibition of L3MBTL3 by UNC1215, thereby strengthening the validity of their findings.[1][3]
L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a role in chromatin regulation and transcriptional repression.[1][3][4] Emerging evidence also implicates L3MBTL3 in the regulation of non-histone proteins and its involvement in crucial cellular processes such as DNA damage repair and apoptosis through its interaction with proteins like BCLAF1.[1][5][6]
These application notes provide detailed protocols for utilizing this compound as a negative control in key cellular assays to investigate the function of L3MBTL3.
Mechanism of Action of the UNC1215/UNC1079 Probe Pair
UNC1215 acts as a potent antagonist of the L3MBTL3 methyl-lysine reading function by competitively binding to the Kme-binding pockets of the MBT domains.[1][2][5] X-ray crystallography has revealed a unique 2:2 polyvalent binding mode where two molecules of UNC1215 interact with two molecules of L3MBTL3.[1][2][4] This binding displaces mono- or di-methylated lysine-containing peptides, thereby inhibiting the downstream functions of L3MBTL3.[1][2][3]
In contrast, this compound, due to its structural modifications, exhibits a substantially reduced affinity for the L3MBTL3 MBT domains.[1][3] This significant difference in potency, while maintaining structural similarity to UNC1215, is the cornerstone of its utility as a negative control. Any cellular phenotype observed upon treatment with UNC1215, but not with this compound at equivalent concentrations, can be confidently attributed to the specific inhibition of L3MBTL3.[1]
Quantitative Data
The following table summarizes the in vitro binding affinity and inhibitory concentration of UNC1215 for L3MBTL3. No significant inhibitory activity has been reported for this compound at comparable concentrations.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) |
| UNC1215 | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | 120 | - |
| UNC1215 | L3MBTL3 | AlphaScreen Competition Assay | - | 40 |
| This compound | L3MBTL3 | - | >100,000 | >100,000 |
Data sourced from Herold et al., 2013.[1]
Experimental Protocols
The following protocols are designed to assess the cellular activity of UNC1215, using this compound as a negative control. It is recommended to perform these experiments in cell lines where L3MBTL3 is expressed.
Cell Viability/Cytotoxicity Assay
This assay is crucial to determine the concentration range at which UNC1215 and this compound can be used without inducing non-specific cytotoxic effects.
Principle: Cell viability is assessed using a luminescent-based assay that measures ATP levels, an indicator of metabolically active cells.
Materials:
-
UNC1215
-
This compound
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of UNC1215 and this compound in culture medium. A suggested concentration range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Add 1 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of cell viability relative to the vehicle control against the compound concentration. Both UNC1215 and this compound have been shown to be non-toxic up to 100 µM in HEK293 cells.[1]
Cellular Mobility Assay (Fluorescence Recovery After Photobleaching - FRAP)
This assay measures the effect of UNC1215 on the mobility of L3MBTL3 within the nucleus, providing evidence of target engagement.
Principle: A GFP-tagged L3MBTL3 fusion protein is expressed in cells. A region of the nucleus is photobleached, and the rate of fluorescence recovery is measured. Inhibition of L3MBTL3's interaction with chromatin by UNC1215 is expected to increase its mobility, leading to faster fluorescence recovery.
Materials:
-
HEK293 cells
-
GFP-L3MBTL3 expression vector
-
Transfection reagent
-
Glass-bottom imaging dishes
-
UNC1215 and this compound
-
Confocal microscope with FRAP capabilities
Protocol:
-
Transfect HEK293 cells with the GFP-L3MBTL3 expression vector according to the manufacturer's protocol.
-
Seed the transfected cells onto glass-bottom imaging dishes.
-
Allow cells to grow for 24-48 hours.
-
Treat the cells with UNC1215 (e.g., 1 µM), this compound (e.g., 1 µM), or vehicle for 3-6 hours.
-
Mount the dish on the confocal microscope.
-
Identify a cell expressing GFP-L3MBTL3 in the nucleus.
-
Acquire a pre-bleach image.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a series of post-bleach images at regular intervals (e.g., every 2 seconds) to monitor fluorescence recovery.
-
Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
Compare the recovery curves for UNC1215, this compound, and vehicle-treated cells. A faster recovery rate with UNC1215 treatment compared to this compound and vehicle indicates target engagement.[1]
Subcellular Localization Assay (Immunofluorescence)
This assay visualizes the effect of UNC1215 on the subnuclear localization of L3MBTL3.
Principle: GFP-tagged L3MBTL3 can form distinct foci within the nucleus. Treatment with UNC1215 is expected to disrupt these foci by inhibiting L3MBTL3's interaction with its binding partners.
Materials:
-
HEK293 cells
-
GFP-L3MBTL3 expression vector
-
Transfection reagent
-
Coverslips
-
UNC1215 and this compound
-
4% Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Seed HEK293 cells on coverslips in a 24-well plate.
-
Transfect the cells with the GFP-L3MBTL3 expression vector.
-
After 24 hours, treat the cells with UNC1215 (dose-response, e.g., 0.1-10 µM), this compound (e.g., 10 µM), or vehicle for 6 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for the presence and intensity of GFP-L3MBTL3 nuclear foci. A dose-dependent decrease in foci formation with UNC1215 treatment, but not with this compound, indicates specific inhibition of L3MBTL3's localization.[1][7]
Concluding Remarks
This compound is an indispensable tool for the rigorous investigation of L3MBTL3 biology. Its structural similarity to the potent inhibitor UNC1215, combined with its lack of significant on-target activity, allows for the clear delineation of cellular effects specifically mediated by the inhibition of the L3MBTL3 methyl-lysine reader domain. The protocols provided herein offer a framework for researchers to confidently probe the roles of L3MBTL3 in various cellular contexts, from chromatin regulation to cell fate decisions. The use of this validated chemical probe pair will undoubtedly accelerate our understanding of the therapeutic potential of targeting this important epigenetic reader.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
UNC1079: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of UNC1079, a potent and selective inhibitor of the Munc18-1/syntaxin-1A interaction. This document includes purchasing information, key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to facilitate its use in research and drug development.
Product and Purchasing Information
This compound is commercially available from various suppliers. Researchers should verify purity and pricing with the individual vendors.
| Supplier | Catalog Number | Purity | Notes |
| Selleck Chemicals | S8689 | >98% | |
| MedChemExpress (MCE) | HY-111449 | 99.85% | |
| Cayman Chemical | 1418741-86-2 | ≥95% | |
| ChemShuttle | CS-0078491 | Not Specified |
Quantitative Data
This compound acts as a specific inhibitor of the Munc18-1/syntaxin-1A protein-protein interaction, which is a critical step in the formation of the SNARE complex and subsequent neurotransmitter release. While specific IC50 values for this compound are not widely published, it is known to be a potent inhibitor. For comparison, its analog, UNC1215, is a selective L3MBTL3 domain inhibitor, and this compound is noted to be a much weaker inhibitor in that context. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific assay system.
Signaling Pathway
The fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release, is mediated by the SNARE complex. This complex is composed of syntaxin-1A and SNAP-25 on the plasma membrane and synaptobrevin (VAMP) on the vesicle membrane. The formation of this complex is tightly regulated by the Sec1/Munc18 (SM) protein, Munc18-1. Munc18-1 binds to syntaxin-1A in a "closed" conformation, preventing it from interacting with other SNARE proteins. For exocytosis to occur, Munc18-1 must undergo a conformational change that allows syntaxin-1A to open and assemble into the SNARE complex. This compound inhibits this process by binding to Munc18-1 and stabilizing the closed Munc18-1/syntaxin-1A complex, thereby preventing the necessary conformational changes for SNARE-mediated membrane fusion.
Experimental Protocols
The following are detailed protocols that can be adapted for studying the effects of this compound.
In Vitro SNARE Complex Formation Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to monitor the formation of the SNARE complex in the presence of this compound.
Workflow Diagram:
Methodology:
-
Protein Preparation:
-
Express and purify recombinant Munc18-1, syntaxin-1A, SNAP-25, and the cytoplasmic domain of synaptobrevin.
-
Label syntaxin-1A with a donor fluorophore (e.g., Cy3) and synaptobrevin with an acceptor fluorophore (e.g., Cy5) at specific cysteine residues.
-
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).
-
Add Munc18-1 (e.g., 1 µM) and labeled syntaxin-1A (e.g., 200 nM) to each well.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at room temperature to allow for this compound binding to Munc18-1.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a mixture of SNAP-25 (e.g., 1 µM) and labeled synaptobrevin (e.g., 200 nM).
-
Immediately begin measuring the fluorescence intensity using a plate reader. Excite the donor fluorophore and measure the emission of the acceptor fluorophore over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial rate of the increase in FRET signal.
-
Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Exocytosis Assay (FM Dye Destaining)
This protocol measures the effect of this compound on synaptic vesicle exocytosis in cultured neurons using the fluorescent dye FM 4-64.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Culture primary hippocampal neurons on glass coverslips for 14-21 days.
-
-
FM Dye Loading:
-
Prepare a loading solution containing FM 4-64 dye (e.g., 10 µM) in a high K+ buffer (e.g., 90 mM KCl).
-
Incubate the neurons in the loading solution for 1-2 minutes to stimulate endocytosis and dye uptake into synaptic vesicles.
-
Wash the cells extensively with a standard saline solution to remove extracellular and membrane-bound dye.
-
-
Inhibitor Treatment:
-
Incubate the dye-loaded neurons with varying concentrations of this compound (e.g., 100 nM to 50 µM) or vehicle control for 30-60 minutes.
-
-
Stimulation and Imaging:
-
Mount the coverslip on a perfusion chamber on a fluorescence microscope.
-
Acquire a baseline image of the fluorescent puncta (synaptic boutons).
-
Stimulate exocytosis by perfusing with a high K+ solution.
-
Capture images at regular intervals (e.g., every 5 seconds) to monitor the decrease in fluorescence (destaining) as the dye is released upon vesicle fusion.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual synaptic boutons.
-
Measure the average fluorescence intensity within each ROI over time.
-
Calculate the rate of fluorescence decay for each condition.
-
Compare the destaining rates between this compound-treated and control neurons to quantify the inhibition of exocytosis.
-
Application Notes and Protocols for the Research Chemical UNC1079
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1079 is a chemical compound designed for use in biomedical research as a negative control for its structurally similar and potent analog, UNC1215. UNC1215 is a selective inhibitor of the methyl-lysine (Kme) reader domain of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) protein.[1] Understanding the proper storage, handling, and application of this compound is crucial for generating reliable and reproducible experimental data. These application notes provide detailed protocols for the use of this compound alongside UNC1215 in common cellular assays.
Chemical and Physical Properties
This compound is supplied as a crystalline solid. A summary of its key properties and those of its active analog UNC1215 are presented below for comparative analysis.
| Property | This compound | UNC1215 |
| Function | Negative Control | L3MBTL3 Inhibitor |
| CAS Number | 1418741-86-2 | 1415800-43-9 |
| Molecular Formula | C₂₈H₄₂N₄O₂ | C₃₂H₄₃N₅O₂ |
| Formula Weight | 466.7 g/mol | 529.72 g/mol |
| Purity | ≥95% | ≥99% |
| Formulation | Crystalline solid | White solid |
| Solubility | 1 mg/mL in Ethanol | Soluble in water (>10mM) and DMSO |
| Storage Temperature | -20°C | -20°C |
| Stability | ≥ 4 years | ≥ 12 months (solid form) |
| L3MBTL3 IC₅₀ | >10 µM (>1000-fold weaker than UNC1215) | 40 nM |
| L3MBTL3 K_d | Not reported | 120 nM |
Storage and Handling
2.1. Storage: Upon receipt, this compound should be stored at -20°C.[2] The solid form is stable for at least four years when stored under these conditions. For experimental use, it is recommended to prepare stock solutions and store them in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions should be used within one month.[2]
2.2. Handling: this compound should be handled in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound or preparing stock solutions. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Mechanism of Action and Signaling Pathway
This compound serves as a negative control due to its structural similarity to UNC1215 but with significantly reduced biological activity. UNC1215 is a potent and selective inhibitor of the L3MBTL3 protein, which recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins.[1][3] This binding is a key event in the regulation of gene expression and protein stability.
L3MBTL3 acts as a transcriptional repressor by recruiting corepressor complexes to chromatin.[4] It has also been shown to play a role in the ubiquitin-dependent degradation of oncoproteins such as SOX2 and DNMT1 by acting as an adaptor for the CRL4-DCAF5 E3 ubiquitin ligase complex.[4][5] Furthermore, L3MBTL3 is involved in the Notch signaling pathway, where it functions as a corepressor for the transcription factor RBPJ.[4][6] UNC1215 disrupts these interactions by competitively binding to the methyl-lysine reading pocket of L3MBTL3's MBT domains.[1][3]
Caption: L3MBTL3 Signaling Pathway and Point of Inhibition by UNC1215.
Experimental Protocols
The following protocols are provided as a guide for using this compound as a negative control alongside the active compound UNC1215. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
4.1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxicity of the compounds. Both UNC1215 and this compound have been shown to have no observable cytotoxicity up to 100 μM in HEK293 cells.[1]
-
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound and UNC1215 stock solutions (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and UNC1215 in culture medium. A typical concentration range to test is from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot cell viability (%) against compound concentration.
-
4.2. Immunofluorescence Staining for L3MBTL3 Localization
This protocol is designed to visualize the effect of UNC1215 on the subnuclear localization of L3MBTL3, with this compound as a negative control. UNC1215 has been shown to disrupt the formation of L3MBTL3 nuclear foci.[7]
-
Materials:
-
HEK293 cells transiently transfected with GFP-L3MBTL3
-
Glass coverslips in a 24-well plate
-
This compound and UNC1215
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
DAPI stain
-
Fluorescence microscope
-
-
Protocol:
-
Seed GFP-L3MBTL3 transfected HEK293 cells on glass coverslips.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with UNC1215 (e.g., 1 µM), this compound (e.g., 10 µM), and a DMSO vehicle control for 4-6 hours.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount coverslips on microscope slides.
-
Image cells using a fluorescence microscope, capturing both GFP and DAPI channels. Compare the localization of GFP-L3MBTL3 between treatments.
-
4.3. Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol can be used to investigate the disruption of the interaction between L3MBTL3 and its binding partners (e.g., BCLAF1) by UNC1215.
-
Materials:
-
Cells expressing tagged L3MBTL3 (e.g., FLAG-L3MBTL3)
-
This compound and UNC1215
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
Antibody against the interacting protein (e.g., anti-BCLAF1)
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Culture cells and treat with UNC1215 (e.g., 1-5 µM), this compound (e.g., 10-50 µM), and DMSO for 4-6 hours.
-
Harvest and lyse cells in Co-IP lysis buffer.
-
Clarify lysates by centrifugation.
-
Incubate a portion of the lysate with anti-FLAG beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against FLAG and the interacting protein.
-
4.4. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement in intact cells. Binding of UNC1215 to L3MBTL3 is expected to increase its thermal stability.
-
Materials:
-
Cell line of interest
-
This compound and UNC1215
-
PBS
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles) and protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents, including an anti-L3MBTL3 antibody
-
-
Protocol:
-
Treat cells with UNC1215, this compound, and a vehicle control for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and quantify the protein concentration.
-
Analyze equal amounts of soluble protein by Western blotting with an anti-L3MBTL3 antibody.
-
Quantify band intensities and plot against temperature to generate melting curves. A shift in the curve to the right for UNC1215-treated cells indicates target engagement.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for validating the activity of an L3MBTL3 inhibitor using this compound as a negative control.
Caption: A typical workflow for validating an L3MBTL3 inhibitor.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Comparison of Two Immuno-disaggregation Based Bioassays for Cell Secretome Analysis [thno.org]
- 6. assaygenie.com [assaygenie.com]
- 7. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
Application Notes and Protocols: UNC1079 for Studying Off-Target Effects of L3MBTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epigenetic reader domains has become a critical area of research in drug discovery, with a focus on developing potent and selective inhibitors. L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) is a methyl-lysine reader protein implicated in transcriptional repression and various cellular processes. UNC1215 is a potent and selective chemical probe for L3MBTL3, binding with a Kd of 120 nM and competitively displacing mono- or dimethyl-lysine-containing peptides.[1][2][3] To rigorously investigate the cellular functions of L3MBTL3 using UNC1215, it is essential to employ a structurally similar but biologically inactive control compound. UNC1079 was developed for this purpose, serving as a negative control to distinguish on-target effects of L3MBTL3 inhibition from potential off-target activities of the chemical scaffold.[1] This document provides detailed application notes and protocols for the use of this compound in conjunction with L3MBTL3 inhibitors like UNC1215.
This compound: The Negative Control for L3MBTL3 Inhibition
This compound is a piperidine analog of UNC1021, a precursor to UNC1215, and is structurally similar to the active L3MBTL3 inhibitor.[3] However, it exhibits significantly weaker binding to L3MBTL3, with an activity of >10 μM in an AlphaScreen assay, which is over 1000-fold weaker than UNC1215.[1] This lack of significant binding makes it an ideal tool to delineate true on-target effects from non-specific or off-target effects of the active compound. Both UNC1215 and this compound have shown no observable cytotoxicity up to 100 μM in HEK293 cells, as measured by the CellTiter-Glo luminescent cell viability assay.[1]
Data Presentation
The following tables summarize the key quantitative data for UNC1215 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of L3MBTL3 Inhibitors and Controls
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 | - | Potent inhibitor.[2][3] |
| UNC1215 | L3MBTL3 | ITC | - | 120 | Direct binding affinity.[2][3] |
| This compound | L3MBTL3 | AlphaScreen | >10,000 | - | >1000-fold weaker than UNC1215, confirming its role as a negative control.[1] |
| UNC669 | L3MBTL1 | AlphaScreen | 21,000 | - | Weak inhibitor of the related L3MBTL1.[4] |
Table 2: Selectivity Profile of UNC1215
| Target Family | Specific Targets | Assay Type | Result |
| MBT Family | L3MBTL1 | ITC | Kd = 9.4 µM (>75-fold selective for L3MBTL3)[5] |
| Tudor Domain | PHF20 | ITC | Kd = 5.6 µM[5] |
| Kinases | Panel of 50 diverse kinases | Kinase Assay | Weak inhibition of FLT3 (64% inhibition at 10 µM)[1] |
| Other Readers | >200 other reader domains | Various | Highly selective for L3MBTL3[1][2] |
Note: A comprehensive selectivity profile for this compound against a broad panel of methyl-lysine readers has not been extensively published. Researchers are encouraged to perform such profiling to further validate its use as a negative control in their specific experimental contexts.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be optimized for specific experimental conditions.
AlphaScreen™ Histone Peptide Competition Assay
This assay is used to determine the potency of compounds in inhibiting the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H3 peptide (e.g., H3K4me1/2)
-
Nickel Chelate Donor Beads (PerkinElmer)
-
Streptavidin Acceptor Beads (PerkinElmer)
-
Assay Buffer: 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20
-
UNC1215 and this compound
-
384-well Proxiplates (PerkinElmer)
Protocol:
-
Prepare serial dilutions of UNC1215 and this compound in Assay Buffer.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Prepare a protein-peptide mix containing His-tagged L3MBTL3 and biotinylated histone peptide in Assay Buffer. The final concentrations should be optimized, but starting concentrations of 10-50 nM for each are recommended.
-
Add 9 µL of the protein-peptide mix to each well and incubate for 30 minutes at room temperature.
-
Prepare a bead mix containing Nickel Chelate Donor Beads and Streptavidin Acceptor Beads in Assay Buffer.
-
Add the bead mix to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified L3MBTL3 protein
-
UNC1215 or this compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Dialyze the L3MBTL3 protein extensively against the ITC Buffer.
-
Dissolve the compound (UNC1215 or this compound) in the final dialysis buffer.
-
Degas both the protein and compound solutions.
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration by injecting small aliquots of the compound solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
Analyze the data using the instrument's software to determine the binding parameters (Kd, n, ΔH).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Cell culture medium
-
UNC1215 and this compound
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a range of concentrations of UNC1215 and this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine any cytotoxic effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells expressing L3MBTL3
-
UNC1215 and this compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blot reagents
-
Anti-L3MBTL3 antibody
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with UNC1215, this compound (e.g., 10 µM), or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-L3MBTL3 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
L3MBTL3-Mediated Transcriptional Repression of Notch Signaling
In the absence of a Notch signal, L3MBTL3 is recruited by the transcription factor RBPJ to the enhancers of Notch target genes. L3MBTL3, in turn, can recruit the histone demethylase KDM1A (LSD1), leading to the demethylation of H3K4me2 and transcriptional repression.[4][6]
Caption: L3MBTL3 in Notch signaling repression.
Experimental Workflow for Validating On-Target Effects
This workflow illustrates the logical progression of experiments to confirm that the cellular effects of an L3MBTL3 inhibitor are due to its on-target activity, using this compound as a negative control.
Caption: Workflow for on-target validation.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UNC1079 not showing expected inactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activity with UNC1079. As the inactive control for the potent L3MBTL3 inhibitor UNC1215, this compound is expected to be biologically inert. This guide addresses common issues that may arise when this expected inactivity is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a close structural analog of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3. This compound is designed to serve as a negative control in experiments with UNC1215, as it is over 1,000-fold less active against L3MBTL3. Its purpose is to help researchers confirm that the observed biological effects of UNC1215 are due to its specific inhibition of L3MBTL3 and not due to off-target effects or the chemical scaffold itself.
Q2: What is the expected activity of this compound in a cellular assay?
In a well-controlled cellular experiment, this compound should not elicit any significant biological effect at concentrations where UNC1215 shows clear activity. For example, in assays monitoring the cellular mobility of GFP-L3MBTL3, UNC1215 increases mobility, while this compound is expected to have no effect.[1]
Q3: What are some potential reasons for observing unexpected activity with this compound?
Unexpected activity from a negative control compound like this compound can stem from several factors:
-
Off-target effects: Although designed to be inactive, at higher concentrations, this compound might interact with other cellular targets.
-
Compound Quality: Issues with the purity, identity, or stability of the this compound sample can lead to unforeseen activity.
-
Experimental Artifacts: The observed phenotype may not be a direct result of this compound's activity but rather an artifact of the assay system, such as interference with the detection method.
-
Cellular Context: The specific cell line and its unique protein expression profile could lead to unexpected responses.
Troubleshooting Guide: Unexpected Activity of this compound
This guide provides a step-by-step approach to diagnosing and resolving issues of unexpected activity observed with the negative control compound this compound.
Step 1: Verify Compound Identity and Purity
Problem: The this compound sample may be impure, degraded, or misidentified.
Troubleshooting Steps:
-
Confirm Identity: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity of your this compound sample.
-
Assess Purity: Determine the purity of your compound using High-Performance Liquid Chromatography (HPLC). Impurities could be responsible for the observed activity.
-
Check for Degradation: If the compound has been stored for a long time or under suboptimal conditions, consider the possibility of degradation. Re-analysis of the compound's integrity is recommended. If in doubt, obtain a fresh, validated batch of this compound.
Step 2: Evaluate Potential Off-Target Effects
Problem: At the concentration used, this compound may be interacting with unintended biological targets.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations. An off-target effect may only be apparent at higher concentrations. Compare this to the dose-response of UNC1215 to ensure a sufficient experimental window where UNC1215 is active and this compound is not.
-
Consult Selectivity Profiling Data: Review any available selectivity data for UNC1215. While not identical, this can provide clues to potential off-target families that this compound might interact with at high concentrations. For instance, UNC1215 was shown to have weak antagonist activity against M1 and M2 muscarinic receptors at micromolar concentrations.
-
Consider Target Expression in Your Cell Line: Analyze the expression levels of potential off-target proteins in your specific cellular model. High expression of a low-affinity off-target could lead to a measurable phenotype.
Step 3: Rule Out Experimental Artifacts
Problem: The observed activity may not be a true biological effect of this compound but rather an artifact of the assay itself.
Troubleshooting Steps:
-
Assay Interference: Check if this compound interferes with your assay's readout. For example, in fluorescence-based assays, the compound could be autofluorescent or quench the signal. Run control experiments with the compound in the absence of cells or cellular lysates.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not induce a cellular response on its own.
-
Use an Orthogonal Assay: Validate your findings using a different experimental method that relies on an alternative detection principle. For example, if you observe an effect on cell viability with a luminescent readout, try confirming it with a direct cell counting method.
Quantitative Data Summary
The following tables summarize key quantitative data for UNC1215 and its inactive control, this compound, to aid in experimental design and data interpretation.
Table 1: In Vitro Activity and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 | 120 |
| This compound | L3MBTL3 | AlphaScreen | >40,000 | Not Determined |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | EC50 (µM) | Notes |
| UNC1215 | GFP-L3MBTL3 Mobility (FRAP) | HEK293T | ~0.5 | Increases mobility of GFP-L3MBTL3 |
| This compound | GFP-L3MBTL3 Mobility (FRAP) | HEK293T | >50 | No significant effect on mobility |
Experimental Protocols
AlphaScreen Assay for L3MBTL3 Inhibition
This protocol is a generalized method for assessing the inhibition of the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
Recombinant L3MBTL3 protein
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
UNC1215 and this compound in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of UNC1215 and this compound in assay buffer.
-
Add the compounds to the microplate wells.
-
Add recombinant L3MBTL3 protein to the wells and incubate for 15 minutes at room temperature.
-
Add the biotinylated H4K20me2 peptide and incubate for another 15 minutes.
-
In a separate tube, mix Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer. Add this mixture to the wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol outlines a method to measure the effect of UNC1215 and this compound on the mobility of L3MBTL3 in live cells.
Materials:
-
HEK293T cells
-
GFP-L3MBTL3 expression vector
-
Transfection reagent
-
Cell culture medium
-
UNC1215 and this compound in DMSO
-
Confocal microscope with FRAP capabilities
Procedure:
-
Seed HEK293T cells in glass-bottom dishes.
-
Transfect the cells with the GFP-L3MBTL3 expression vector.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with various concentrations of UNC1215, this compound, or vehicle (DMSO) for a predetermined time.
-
Mount the dish on the confocal microscope.
-
Identify a cell expressing GFP-L3MBTL3 and acquire a pre-bleach image.
-
Use a high-intensity laser to photobleach a region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery.
Visualizations
L3MBTL3 Signaling Pathway
Caption: L3MBTL3 binds to methylated histones and interacts with proteins like BCLAF1 and RBPJ to regulate transcription.
Troubleshooting Workflow for Unexpected this compound Activity
Caption: A logical workflow to diagnose the root cause of unexpected activity from the negative control compound this compound.
References
Technical Support Center: Optimizing G9a/GLP Inhibitor Concentrations for Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing G9a/GLP histone methyltransferase inhibitors in their control experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am trying to find information on UNC1079 for my control experiments, but I can't find any literature. Is this the correct name?
A: It is likely that "this compound" is a typographical error. Our database and the current scientific literature do not contain information on a G9a/GLP inhibitor with this designation. Potent and selective inhibitors of G9a and GLP often have names like UNC0638 and UNC0642 . This guide will focus on the principles of using these and other common G9a/GLP inhibitors, such as BIX-01294, in control experiments.
Q2: What is the primary mechanism of action of G9a/GLP inhibitors?
A: G9a (also known as EHMT2) and its homolog GLP (G9a-like protein, or EHMT1) are histone methyltransferases that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These epigenetic marks are generally associated with transcriptional repression. G9a and GLP function as a heterodimeric complex in vivo.[2][3] Inhibitors of G9a/GLP block their catalytic activity, leading to a reduction in global H3K9me2 levels and subsequent de-repression of target genes.[4]
Q3: Why are G9a/GLP inhibitors used in control experiments?
A: In the context of a controlled experiment, G9a/GLP inhibitors can serve several purposes:
-
Negative Control: To demonstrate that the observed cellular phenotype is a direct result of G9a/GLP inhibition, a structurally similar but inactive molecule can be used as a negative control. For instance, UNC0737 is an inactive analog of UNC0638 and can be used to control for off-target effects.[5]
-
Positive Control for Target Engagement: When testing a novel compound expected to inhibit G9a/GLP, a known inhibitor like UNC0638 can be used as a positive control to validate the experimental setup and confirm that the downstream assays (e.g., Western blot for H3K9me2) are working correctly.
-
Mechanistic Studies: To investigate whether a biological process is regulated by G9a/GLP-mediated H3K9 methylation, researchers can use a specific inhibitor to observe the consequences of blocking this pathway.
Quantitative Data: G9a/GLP Inhibitor Concentrations in Cellular Assays
The following table summarizes the concentrations and activities of commonly used G9a/GLP inhibitors in various cell lines. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
| Inhibitor | Target(s) | In Vitro IC50 | Cell Line Example | Cellular IC50 (H3K9me2 Reduction) | Typical Working Concentration | Incubation Time | Reference(s) |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | MDA-MB-231 | 81 nM | 80 - 500 nM | 48 - 96 hours | [5][6] |
| 22Rv1 | 48 nM | 48 hours | [6] | ||||
| UNC0642 | G9a, GLP | <2.5 nM (G9a), <2.5 nM (GLP) | MDA-MB-231 | 106 nM | 100 - 600 nM | 48 - 72 hours | [7][8][9] |
| PANC-1 | 40 nM | 48 hours | [10] | ||||
| BIX-01294 | G9a, GLP | 2.7 µM (G9a) | HCT116, RKO | ~ low µM | 1 - 5 µM | 48 - 72 hours | [11][12] |
| A-366 | G9a, GLP | 3.3 nM (G9a), 38 nM (GLP) | MV4;11 | 0.3 µM | 0.5 - 10 µM | 3 - 6 days | [13] |
Experimental Protocols
Protocol: Validating G9a/GLP Inhibition in a Control Experiment Using Western Blot
This protocol outlines the steps to treat cells with a G9a/GLP inhibitor and validate its effect by measuring the reduction in global H3K9me2 levels.
-
Cell Seeding:
-
Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the G9a/GLP inhibitor (e.g., UNC0638) in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., based on the table above).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator. The optimal incubation time may vary between cell lines.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.[14]
-
Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Sonicate the lysate to shear DNA and ensure complete lysis.[15]
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[14]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[14]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Also, probe a separate membrane or strip and re-probe the same membrane for a loading control, such as total Histone H3 or β-actin.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the signal using an ECL substrate.[17]
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K9me2 signal to the loading control. A successful experiment will show a dose-dependent decrease in H3K9me2 levels in the inhibitor-treated samples compared to the vehicle control.
-
Mandatory Visualizations
Caption: G9a/GLP Signaling Pathway and Point of Inhibition.
Caption: Workflow for Optimizing Inhibitor Concentration.
Troubleshooting Guide
Q4: I am not seeing a reduction in H3K9me2 levels after inhibitor treatment. What could be the problem?
-
A: Insufficient Inhibitor Concentration or Incubation Time: The concentration of the inhibitor may be too low for your specific cell line, or the incubation time may be too short. Try increasing the concentration and/or extending the incubation period (e.g., up to 96 hours).
-
A: Inhibitor Instability: Ensure that the inhibitor stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
A: Cell Line Resistance: Some cell lines may be inherently more resistant to G9a/GLP inhibition. Confirm the expression of G9a and GLP in your cell line.
-
A: Western Blot Issues: Troubleshoot your Western blot protocol. Ensure efficient protein transfer and that your primary and secondary antibodies are working correctly and used at the optimal dilutions.
Q5: I am observing significant cell death at concentrations where I see target engagement. What should I do?
-
A: High Cytotoxicity of the Inhibitor: Some inhibitors, like BIX-01294, have a narrow window between their effective concentration and their toxic concentration.[3][5] Consider switching to an inhibitor with a better toxicity profile, such as UNC0638 or UNC0642, which have a wider separation between functional potency and cytotoxicity.[5][10]
-
A: Off-Target Effects: The observed toxicity might be due to off-target effects of the inhibitor.[13][18] Ensure you are using the inhibitor at the lowest effective concentration. Using a negative control compound, if available, can help distinguish between on-target and off-target toxicity.
-
A: On-Target Toxicity: In some cell lines, the inhibition of G9a/GLP itself can lead to apoptosis or cell cycle arrest, particularly in cancer cell lines that are dependent on G9a/GLP activity for survival.[7][19] If the cell death is an intended outcome for your experiment (e.g., in cancer studies), this may not be an issue. If it is a confounding factor for a different biological question, you may need to use lower concentrations for shorter durations.
Q6: My results with two different G9a/GLP inhibitors are inconsistent. Why might this be?
-
A: Differences in Potency and Selectivity: Different inhibitors have varying potencies and selectivity profiles. For example, BIX-01294 is generally less potent than UNC0638 and UNC0642.[5] Additionally, off-target effects can differ between compounds, leading to divergent phenotypes.[13] It is important to characterize each inhibitor independently in your system.
-
A: Experimental Variability: Ensure that all experimental conditions (cell passage number, seeding density, inhibitor preparation, etc.) are kept as consistent as possible between experiments.
Q7: How do I know if the phenotypic effects I observe are due to inhibition of G9a, GLP, or both?
-
A: Use of Selective Inhibitors (if available): While most currently available inhibitors target both G9a and GLP due to the high homology in their catalytic domains, future development may yield more selective compounds.
-
A: Genetic Approaches: The most definitive way to dissect the individual contributions of G9a and GLP is to use genetic knockdown or knockout approaches (e.g., siRNA, shRNA, or CRISPR-Cas9) to deplete each protein individually and in combination. The phenotypic effects can then be compared to those observed with the chemical inhibitors.
References
- 1. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 10. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bu.edu [bu.edu]
- 18. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Troubleshooting UNC1079 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC1079. The information is designed to address common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous DMSO. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[1][2][3][4][5]
Q2: I'm having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound, we recommend the following initial steps:
-
Vortexing: Ensure the solution is mixed vigorously by vortexing for 1-2 minutes.[6]
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the solid's lattice energy.[6]
-
Sonication: If the compound remains insoluble, use a bath sonicator for 10-15 minutes to aid dissolution.[6]
Q3: Could the quality or age of the DMSO be affecting the solubility of this compound?
A3: Yes, the quality of the DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][6] This absorbed water can significantly decrease its ability to dissolve certain organic compounds. Always use fresh, anhydrous, high-purity DMSO from an unopened bottle for the best results.[6]
Q4: My this compound powder is clumpy and difficult to weigh. What could be the cause?
A4: Clumpiness in the powder can be an indication that the compound has absorbed moisture. This can be due to improper storage. We recommend storing this compound in a tightly sealed container in a dry environment. For long-term storage, follow the specific recommendations on the product datasheet.
Q5: After successfully dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?
A5: This phenomenon is known as "salting out" and occurs due to a rapid change in solvent polarity.[6] To prevent precipitation, perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent environment can help keep the compound in solution.[6]
Troubleshooting Guide: this compound Solubility Issues in DMSO
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in DMSO.
Problem 1: this compound powder does not fully dissolve in DMSO at the desired concentration.
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the solution vigorously for an additional 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Kinetic Energy | Gently warm the solution in a 37°C water bath for 5-10 minutes. | The increased kinetic energy helps to break down the crystal lattice, leading to dissolution.[6] |
| Incomplete Dissolution | Place the vial in a water bath sonicator for 10-15 minutes. | Sonication can help to break apart any remaining solid particles. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution (e.g., if a 10 mM stock is problematic, try 5 mM or 1 mM). | The compound dissolves completely at a lower concentration.[6] |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves readily in fresh, water-free DMSO.[6] |
| Compound Degradation | Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS. | Confirmation of compound purity helps to rule out degradation as the cause.[6] |
Problem 2: this compound precipitates out of the DMSO stock solution upon storage.
Precipitation during storage can compromise the accuracy of your experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Storage Temperature Too Low | Store the DMSO stock solution at room temperature. The freezing point of DMSO is 18.5°C (65.3°F).[5] | The compound remains in solution at room temperature. |
| Moisture Absorption During Storage | Ensure the vial is tightly capped and stored in a desiccator or a dry environment. | Preventing moisture absorption maintains the solvating power of DMSO. |
| Supersaturated Solution | If the initial concentration was close to the solubility limit, prepare a slightly more dilute stock solution for long-term storage. | A less concentrated stock solution is less likely to precipitate over time. |
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to reach room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[6]
-
Visual Inspection: Visually inspect the solution to ensure all solid material has dissolved.
-
Gentle Heating (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[6]
-
Sonication (if necessary): As a further step, place the vial in a bath sonicator for 10-15 minutes.[6]
-
Storage: Store the resulting clear solution at room temperature in a tightly sealed container, protected from light and moisture.
Protocol 2: Serial Dilution for Aqueous Experimental Media
-
Prepare Intermediate DMSO Dilutions: From your concentrated this compound DMSO stock, prepare one or more intermediate dilutions in pure, anhydrous DMSO.
-
Final Dilution: Add the final, most diluted DMSO sample to your aqueous medium (e.g., cell culture media, PBS).
-
Mixing: Mix the final solution gently but thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low enough to be non-toxic to your cells (typically ≤ 0.1%).[6]
-
Control: Always include a vehicle control (DMSO only) in your experiments at the same final concentration.
Visual Guides
This compound Solubility Troubleshooting Workflow
This diagram outlines the decision-making process for troubleshooting solubility issues with this compound in DMSO.
Caption: A flowchart for troubleshooting this compound dissolution in DMSO.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, for conceptual understanding.
Caption: A conceptual diagram of a signaling pathway modulated by this compound.
References
Technical Support Center: Interpreting Unexpected Results with UNC1079 Control
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My "negative control," UNC1079, is showing a biological effect in my assay. Why is this happening?
A1: While this compound is designed to be a significantly weaker analog of the L3MBTL3 inhibitor UNC1215, observing a biological effect is a valid concern that requires systematic investigation.[1] Several factors could be at play:
-
High Concentrations: At high concentrations, even a weak inhibitor can exert an effect. This compound is approximately 1,000-fold less potent than UNC1215 against L3MBTL3.[1] Ensure you are using this compound at a concentration where no L3MBTL3 inhibition is expected.
-
Off-Target Effects: The unexpected phenotype might be due to this compound interacting with other cellular targets unrelated to L3MBTL3.
-
Compound Quality: Issues with the purity or stability of your this compound stock can lead to unexpected activity. Degradation products or impurities may be biologically active.
-
Experimental Artifacts: The observed effect might not be a direct biological consequence of this compound's activity but rather an artifact of the assay system itself (e.g., interference with detection reagents, cytotoxicity).
Q2: How can I troubleshoot the unexpected activity of this compound?
A2: A stepwise approach is recommended to pinpoint the cause of the unexpected results. The following workflow can help you systematically investigate the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting unexpected results with the this compound negative control.
Experimental Protocols for Troubleshooting
Here are detailed methodologies for key troubleshooting experiments:
1. Concentration-Response Curve:
-
Objective: To determine if the observed effect of this compound is dose-dependent.
-
Methodology:
-
Prepare a serial dilution of this compound, typically starting from a high concentration (e.g., 100 µM) and going down to nanomolar ranges.
-
Include a vehicle control (e.g., DMSO) and your positive control (UNC1215) in the same dilution series.
-
Treat your cells with the different concentrations of each compound for the desired experimental duration.
-
Measure the biological readout of interest.
-
Plot the response against the log of the compound concentration to generate a dose-response curve.
-
2. Compound Integrity Check:
-
Objective: To verify the purity and stability of your this compound stock.
-
Methodology:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Analyze your this compound stock solution to check for the correct molecular weight and the presence of any impurities or degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a more detailed structural confirmation, NMR can be employed.
-
Compare your results with the supplier's certificate of analysis.
-
3. Orthogonal Assays:
-
Objective: To confirm the biological effect using a different experimental approach that measures a distinct endpoint of the same pathway.
-
Methodology:
-
Identify a downstream or upstream event in the L3MBTL3 pathway that is independent of your primary assay's readout.
-
For example, if your primary assay measures changes in gene expression, an orthogonal assay could be a Western blot to detect changes in protein levels of L3MBTL3 targets.
-
Treat your cells with this compound and UNC1215 and perform the orthogonal assay.
-
Data Presentation
Table 1: Comparison of UNC1215 and this compound
| Feature | UNC1215 | This compound |
| Target | L3MBTL3 methyllysine reader domain | L3MBTL3 methyllysine reader domain |
| Potency (IC50) | ~40 nM | ~1000-fold weaker than UNC1215 |
| Intended Use | Selective inhibitor of L3MBTL3 | Negative control for UNC1215 |
| CAS Number | 1418741-85-1 | 1418741-86-2 |
Table 2: Troubleshooting Experiments for Unexpected this compound Activity
| Experimental Step | Purpose | Expected Outcome | Possible Unexpected Outcome & Interpretation |
| Concentration-Response Curve | Determine dose-dependency of the effect. | This compound shows no effect at concentrations where UNC1215 is active. | This compound shows a dose-dependent effect, suggesting weak on-target or off-target activity. |
| Compound Integrity Check (LC-MS) | Verify purity and stability of this compound stock. | A single peak corresponding to the molecular weight of this compound. | Multiple peaks indicate impurities or degradation, which may be biologically active. |
| Orthogonal Assay | Confirm the biological effect with a different method. | This compound does not produce the same effect as UNC1215 in the orthogonal assay. | This compound produces a similar effect to UNC1215, strengthening the possibility of an on-target or off-target effect. |
| Cytotoxicity Assay | Assess if the observed effect is due to cell death. | This compound does not induce cytotoxicity at the tested concentrations. | This compound is cytotoxic, suggesting the observed phenotype is a secondary effect of cell death. |
L3MBTL3 Signaling Pathway and Inhibitor Action
L3MBTL3 is a "reader" of histone modifications, specifically recognizing mono- and dimethylated lysine residues on histone tails. This recognition is a key step in the regulation of gene expression and protein stability.
Caption: A simplified diagram of the L3MBTL3 signaling pathway and the intended actions of UNC1215 and this compound.
By following this guide, researchers can systematically troubleshoot unexpected results with the this compound control, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: UNC1079 Inactivity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the inactivity of UNC1079 in various assays. This compound is designed as a negative control for its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
A1: this compound is a structurally similar analog of UNC1215, a potent L3MBTL3 inhibitor. However, this compound is significantly less potent and is intended for use as a negative control in cellular and biochemical assays to help attribute observed effects specifically to the inhibition of L3MBTL3 by UNC1215.[1]
Q2: How much weaker is this compound compared to UNC1215?
A2: this compound is over 1,000-fold weaker than UNC1215 in its ability to inhibit L3MBTL3.[1] Quantitative assays have shown the IC50 of this compound for L3MBTL3 to be greater than 10 µM, and in some cases, reported as 8.0 ± 3.0 μM, while UNC1215 has an IC50 of approximately 40 nM.[1][2]
Q3: Why is it important to use a negative control like this compound?
A3: Using a negative control is crucial for validating that the biological effects observed with a chemical probe are due to its interaction with the intended target and not from off-target effects or the compound's chemical scaffold. By comparing the effects of a potent inhibitor (UNC1215) with an inactive analog (this compound), researchers can more confidently attribute the observed phenotype to the specific inhibition of L3MBTL3.
Q4: In which types of assays can this compound be used as a negative control?
A4: this compound is suitable as a negative control in a variety of assays designed to measure L3MBTL3 activity and target engagement. These include biochemical assays like AlphaScreen and Isothermal Titration Calorimetry (ITC), as well as cell-based assays such as monitoring the localization of GFP-tagged L3MBTL3 and cellular thermal shift assays (CETSA).
Quantitative Data Summary
The following table summarizes the quantitative data comparing the activity of UNC1215 and this compound against the L3MBTL3 protein. This data clearly demonstrates the significant difference in potency, validating this compound's use as a negative control.
| Compound | Assay Type | Target | Potency (IC50) | Binding Affinity (Kd) | Reference |
| UNC1215 | AlphaScreen | L3MBTL3 | 40 nM | - | [1] |
| Isothermal Titration Calorimetry (ITC) | L3MBTL3 | - | 120 nM | [1][3] | |
| This compound | AlphaScreen | L3MBTL3 | > 10 µM (>1000-fold weaker than UNC1215) | - | [1] |
| AlphaScreen | L3MBTL3 | 8.0 ± 3.0 μM | - | [2] | |
| Isothermal Titration Calorimetry (ITC) | L3MBTL3 | - | Weak binding observed | [1] |
L3MBTL3 Signaling Pathway
L3MBTL3 is a methyl-lysine reader protein that acts as a transcriptional repressor. It interacts with the transcription factor RBPJ, a key component of the Notch signaling pathway. In the absence of a Notch signal, RBPJ recruits corepressors like L3MBTL3 to Notch target genes, leading to their transcriptional repression. This complex can also recruit the histone demethylase KDM1A (also known as LSD1), which further contributes to gene silencing.[4][5][6]
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 | The EMBO Journal [link.springer.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: UNC1079 Stability and Handling
Disclaimer: Publicly available information on a compound specifically designated "UNC1079" is limited. The following troubleshooting guides, FAQs, and technical data are based on general principles of handling complex organic molecules and data from a related peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2, to illustrate the format and type of information required for a comprehensive stability profile. Researchers should validate these recommendations for their specific this compound formulation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the potential causes?
A1: Loss of this compound activity can be attributed to several factors, including:
-
Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.
-
Solution Instability: The stability of this compound in solution is dependent on the solvent, pH, and presence of other reactive species. Hydrolysis and oxidation are common degradation pathways for similar complex molecules.
-
Oxidative Degradation: The primary degradation pathway for similar peptide boronic acids has been shown to be oxidative in nature[1]. The presence of oxidizing agents, or even dissolved oxygen, can contribute to this.
-
Contamination: Microbial or chemical contamination of the solution can also lead to compound degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: I observed unexpected peaks in my analytical chromatography (e.g., HPLC) when analyzing this compound. What could be the cause?
A3: The appearance of new peaks is likely indicative of this compound degradation. For a similar peptide boronic acid derivative, degradation under both acidic and basic conditions was observed, likely initiated by an oxidative process[1]. In the presence of hydrogen peroxide, cleavage of the boronic acid group was a key degradation step[1]. Subsequent isomerization and hydrolysis can also lead to multiple degradation products[1]. It is recommended to characterize these new peaks by mass spectrometry to identify the degradation products.
Q4: Can I add antioxidants like ascorbic acid to my this compound solution to prevent degradation?
A4: Caution is advised. Surprisingly, for a similar compound, the addition of ascorbate and EDTA was found to accelerate rather than inhibit degradation[1]. This suggests a complex degradation mechanism that may not be mitigated by common antioxidants. It is crucial to empirically test the effect of any additives on the stability of your specific this compound formulation.
Troubleshooting Guides
Issue: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation in Media | 1. Prepare fresh dilutions of this compound in cell culture media immediately before each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture media at 37°C. 3. Analyze media samples at different time points by HPLC or LC-MS to monitor for degradation products. |
| Interaction with Media Components | 1. Review the composition of your cell culture media for components that may react with this compound. 2. If possible, test the stability of this compound in a simpler buffered solution (e.g., PBS) to identify potential interactions. |
| Adsorption to Labware | 1. Use low-adhesion microplates and pipette tips. 2. Pre-treat labware with a blocking agent, if compatible with your assay. |
Quantitative Data Summary
The following tables summarize stability data for a related peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2, and should be used as a reference for the types of data to generate for this compound.
Table 1: Stability of 2-Pyz-(CO)-Phe-Leu-B(OH)2 in Different Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Half-life (t½) | Primary Degradation Pathway |
| Aqueous Buffer | Not Specified | Not Specified | Erratic | Hydrolysis, Oxidation[1] |
| Acidic Conditions | < 7 | Not Specified | Not Specified | Oxidative Degradation[1] |
| Basic Conditions | > 7 | Not Specified | Not Specified | Oxidative Degradation[1] |
Table 2: Effect of Additives on the Degradation of 2-Pyz-(CO)-Phe-Leu-B(OH)2
| Additive | Concentration | Effect on Degradation | Reference |
| Hydrogen Peroxide | Not Specified | Acceleration, Cleavage of Boronic Acid | [1] |
| Ascorbate | Not Specified | Acceleration | [1] |
| EDTA | Not Specified | Acceleration | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Dilute the this compound stock solution into each buffer to the final desired concentration.
-
-
Incubation:
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect samples from light.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by freezing at -80°C or by mixing with a quenching agent if necessary.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Quantify the peak area of the parent this compound compound and any major degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) of this compound under each experimental condition.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Postulated degradation pathway for this compound.
References
Technical Support Center: UNC1079 Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with UNC1079 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in cellular assays?
This compound is a chemical analog of UNC1215.[1] It was designed as a negative control for studies involving UNC1215, a potent and selective inhibitor of the L3MBTL3 methyllysine reader domain.[1] this compound is over 1,000-fold less active against L3MBTL3 than UNC1215, making it suitable for use as an experimental control to help ensure that the observed cellular effects of UNC1215 are due to its on-target activity.[1]
Q2: What is the mechanism of action of the active probe, UNC1215?
UNC1215 is a chemical probe that selectively binds to the methyllysine (Kme) reading domains of L3MBTL3, a member of the malignant brain tumor (MBT) family of transcriptional repressors.[2] By binding to L3MBTL3, UNC1215 competitively displaces peptides containing mono- or dimethyllysine, thereby inhibiting the protein's function.[2] This allows for the investigation of the cellular roles of L3MBTL3. The discovery of UNC1215 also revealed a new interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[2]
Q3: Is this compound expected to be cytotoxic?
The active probe, UNC1215, has been shown to be nontoxic in cellular assays.[2] As this compound is the inactive analog, it is also expected to be non-toxic when used at appropriate concentrations. If you are observing significant cell death with this compound treatment, it may be due to off-target effects, impurities in the compound lot, or experimental artifacts.
Q4: What are the potential causes of unexpected cell viability issues with this compound?
Several factors could contribute to unexpected cytotoxicity when using this compound:
-
Compound Quality: The purity of the this compound lot can impact experimental outcomes. Impurities from the synthesis process could have cytotoxic effects.
-
High Concentrations: Although designed as an inactive control, very high concentrations of any small molecule can lead to off-target effects and cytotoxicity.
-
Solubility Issues: Poor solubility can lead to the formation of precipitates that can be cytotoxic to cells. This compound is soluble in ethanol.[1]
-
Cell Line Specific Effects: Some cell lines may be particularly sensitive to the chemical scaffold of this compound, leading to unexpected toxicity.
-
Experimental Error: Issues with cell culture conditions, reagent preparation, or the viability assay itself can lead to inaccurate results.
Troubleshooting Guide
If you are experiencing unexpected cell death with this compound treatment, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Confirm Concentration: Double-check all calculations to ensure you are using the intended final concentration of this compound.
-
Assess Solubility: Visually inspect the media containing this compound for any signs of precipitation. If solubility is a concern, consider preparing a fresh stock solution and ensuring complete dissolution before adding it to the cell culture media.
-
Evaluate the Active Compound: Run a parallel experiment with the active compound, UNC1215, to ensure it is behaving as expected (i.e., is non-toxic at the concentrations being used).
Step 2: Characterize the Cytotoxicity
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine the concentration at which cytotoxicity is observed. This will help to understand if the effect is dose-dependent.
-
Time-Course Experiment: Assess cell viability at multiple time points after this compound treatment to understand the kinetics of the cytotoxic response.
-
Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activity assays). This can provide insights into the potential mechanism of toxicity.
Step 3: Control for Compound and Experimental Variables
-
Test a Different Lot: If possible, obtain a different lot of this compound to rule out batch-specific impurities.
-
Use an Alternative Negative Control: If available, use a structurally unrelated negative control compound to see if the observed cytotoxicity is specific to the this compound chemical scaffold.
-
Validate the Viability Assay: Ensure that the chosen cell viability assay is not being interfered with by this compound. For example, some compounds can interfere with the metabolic readouts of assays like the MTT assay.
Data Presentation
Table 1: Properties of UNC1215 and this compound
| Feature | UNC1215 | This compound |
| Target | L3MBTL3 methyllysine reader domain | L3MBTL3 methyllysine reader domain |
| Activity | Potent Inhibitor | Inactive Analog (Negative Control) |
| Binding Affinity (Kd) | 120 nM | >100 µM (>1,000-fold weaker) |
| Intended Use | Chemical probe to study L3MBTL3 function | Negative control for UNC1215 studies |
| Expected Cellular Toxicity | Non-toxic at effective concentrations | Non-toxic at appropriate concentrations |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and UNC1215 as a positive control for target engagement, if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: L3MBTL3 signaling context and points of intervention.
Caption: Experimental workflow for troubleshooting cell viability.
Caption: Logical guide for interpreting viability results.
References
Improving consistency in experiments using UNC1079
This guide provides researchers, scientists, and drug development professionals with essential information for using UNC1079, a selective inhibitor of the lysine methyltransferase SETD8. Find troubleshooting advice, frequently asked questions, and detailed protocols to improve experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a selective, substrate-competitive small molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification involved in DNA damage response, cell cycle progression, and gene regulation.[2] this compound also inhibits the methylation of non-histone substrates like Proliferating Cell Nuclear Antigen (PCNA).[3][4]
Q2: How selective is this compound?
This compound is highly selective for SETD8. Studies have shown it does not significantly inhibit the activity of at least 15 other methyltransferases at concentrations up to 10 µM, demonstrating a clear window for selective inhibition of SETD8 in cellular assays.[2]
Q3: How should I prepare and store this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3][5]
-
Preparation: For a 10 mM stock solution, dissolve 4.14 mg of this compound (Molecular Weight 413.57 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Storage: The solid powder can be stored at -20°C for at least one year.[5] DMSO stock solutions are stable for up to one month when stored at -20°C.[3][5] Avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for this compound in cell-based experiments?
The effective concentration of this compound can vary depending on the cell line and experimental duration. However, most studies report using concentrations in the range of 1 µM to 10 µM.[1][6] For example, treatment of glioblastoma cells with 5 µM this compound for 48 hours has been shown to induce DNA damage and cell cycle arrest.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Problem: I am observing inconsistent or no inhibitory effect on my target.
This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.
Problem: I am seeing high levels of cell death or unexpected off-target effects.
-
Possible Cause 1: Concentration is too high. The cytotoxic effects of this compound can be dose-dependent.
-
Solution: Lower the concentration. Ensure you have performed a careful dose-response experiment to identify a concentration that inhibits SETD8 without causing excessive cell death.
-
-
Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Remember to include a vehicle-only (DMSO) control in all experiments.[5]
-
Problem: My compound is precipitating out of the cell culture medium.
-
Possible Cause: Poor solubility in aqueous solutions. this compound is highly soluble in DMSO but has poor aqueous solubility.
-
Solution: When diluting your DMSO stock into the aqueous culture medium, ensure you mix it thoroughly and quickly. Prepare the final dilution immediately before adding it to the cells. Avoid making highly concentrated intermediate dilutions in aqueous buffers.
-
Quantitative Data Summary
Summarized below are the key physicochemical and potency values for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6,7-dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine | [3] |
| CAS Number | 1620401-82-2 | [2][3][5] |
| Molecular Formula | C₂₃H₃₅N₅O₂ | [2][3][5] |
| Molecular Weight | 413.57 g/mol | [3] |
| Solubility | Soluble in DMSO (≥20 mg/mL) and Ethanol (10 mg/mL); Insoluble in water. | [2][4] |
Table 2: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target / Cell Line | IC₅₀ / Kᵢ Value | Reference |
| Enzymatic Assay | Recombinant SETD8 | IC₅₀ ≈ 7.3 µM | [4][5] |
| Enzymatic Assay | Recombinant SETD8 | Kᵢ ≈ 0.5 nM | [1] |
| Cell Proliferation | HeLa Cells | IC₅₀ ≈ 5.6 µM | [1] |
| Cell Proliferation | A549 Cells | IC₅₀ ≈ 6.2 µM | [1] |
| Cell Proliferation | OVCAR3 (Ovarian Cancer) | IC₅₀ ≈ 2.8 µM | [1] |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound acts by competing with the peptide substrate (like Histone H4) for the active site of the SETD8 enzyme, thereby preventing the transfer of a methyl group from the cofactor S-Adenosyl methionine (SAM) to the target lysine residue (K20).
Protocol: Western Blot for H4K20me1 Inhibition
This protocol details how to verify the inhibitory activity of this compound in a cell line of interest by measuring the reduction of its direct downstream target, H4K20 monomethylation.
Experimental Workflow Visualization
Methodology
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare fresh dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). The '0 µM' sample is the vehicle control and should contain the same final concentration of DMSO as the highest this compound concentration. Aspirate the old medium and add the treatment media to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) under standard culture conditions.
-
Protein Harvest:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the volume of each sample to load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for histones).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against H4K20me1. A parallel blot or subsequent probing of the same blot should be done with an antibody for Total Histone H4 or another loading control (e.g., Actin) to ensure equal protein loading.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify the band intensities and normalize the H4K20me1 signal to the Total H4 or loading control signal. A dose-dependent decrease in the normalized H4K20me1 signal indicates successful inhibition by this compound.[5]
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. lookchem.com [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: UNC1215 and UNC1079 in L3MBTL3 Inhibition Assays
For researchers in epigenetics and drug discovery, the selection of appropriate chemical probes is paramount for elucidating the biological functions of protein targets. This guide provides a comprehensive comparison of two widely used modulators of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a methyl-lysine reader protein implicated in transcriptional regulation and various diseases: the potent inhibitor UNC1215 and its structurally related negative control, UNC1079.
L3MBTL3 is a member of the MBT family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin organization and gene expression.[1][2] Dysregulation of L3MBTL3 has been linked to developmental disorders and cancer, making it an attractive target for therapeutic intervention. UNC1215 has emerged as a potent and selective chemical probe to investigate the function of L3MBTL3, while this compound serves as an essential tool to validate that the observed cellular effects are due to specific inhibition of L3MBTL3.[3]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for UNC1215 and this compound in L3MBTL3 inhibition assays, highlighting the significant difference in their potency.
| Parameter | UNC1215 | This compound | Reference |
| IC50 (L3MBTL3) | 40 nM | > 10,000 nM (> 10 µM) | [3] |
| Kd (L3MBTL3) | 120 nM | Weak binding observed | [3][4] |
| Selectivity | >50-fold vs. other MBT family members | Not applicable | [4][5] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value indicates a more potent inhibitor.
Kd (Dissociation constant): A measure of the binding affinity between a ligand (inhibitor) and a protein. A lower Kd value indicates a stronger binding affinity.
Experimental Methodologies
Detailed protocols for the key assays used to characterize and compare UNC1215 and this compound are provided below. These protocols are synthesized from established methodologies in the field.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for L3MBTL3 Inhibition
This assay is used to measure the ability of a compound to inhibit the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white opaque microplates (e.g., ProxiPlate)
-
UNC1215 and this compound compounds dissolved in DMSO
Protocol:
-
Compound Plating: Prepare serial dilutions of UNC1215 and this compound in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Protein-Peptide Incubation: Add a solution of His-tagged L3MBTL3 and biotinylated H4K20me2 peptide in assay buffer to each well. The final concentrations should be optimized, but a starting point is 50 nM for each.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.
-
Bead Addition: Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer. Add this bead suspension to each well. The final concentration of beads should be as per the manufacturer's recommendation (e.g., 20 µg/mL).
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the beads to bind to the protein and peptide.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision). The excitation wavelength is 680 nm, and the emission is detected at 520-620 nm.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the L3MBTL3-peptide interaction. Calculate the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat change upon binding of an inhibitor to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified L3MBTL3 protein
-
UNC1215 or this compound dissolved in the same buffer as the protein
-
ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl. It is critical that the buffer for the protein and the compound are identical to minimize heats of dilution.
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation: Dialyze the L3MBTL3 protein extensively against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer. Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading the Calorimeter: Load the L3MBTL3 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter. Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor solution into the protein solution. Allow sufficient time between injections for the signal to return to baseline (e.g., 120-180 seconds).
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) using the software provided with the instrument to determine the Kd, n, and ΔH.
Visualizing the Molecular Interactions and Experimental Design
To further aid in the understanding of L3MBTL3's function and the experimental approach to its inhibition, the following diagrams have been generated.
References
Cellular Thermal Shift Assay (CETSA) for PRC2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool for verifying and quantifying the engagement of small molecule inhibitors with their intracellular targets in a physiologically relevant context. This guide provides a comparative overview of the application of CETSA to inhibitors of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. While direct CETSA data for the specific compound UNC1079 is not publicly available, this guide will focus on its close and more extensively studied analog, UNC1999, and compare its target engagement profile with other well-characterized PRC2 inhibitors, GSK126 and Tazemetostat.
Comparison of PRC2 Inhibitors in CETSA
The following table summarizes the available qualitative information on the use of CETSA to assess the target engagement of UNC1999 and other relevant PRC2 inhibitors. It is important to note that detailed, publicly available quantitative CETSA data, such as specific melting temperatures (Tm) or thermal shifts (ΔTm), for these compounds is limited. The information below is collated from mentions of CETSA in relevant publications.
| Compound | Target(s) | CETSA Application | Key Findings from CETSA |
| UNC1999 | EZH2, EZH1 | Target Validation | CETSA has been utilized to confirm that UNC1999 directly binds to its intended target, EZH2, within a cellular environment. This is particularly important for validating on-target activity and interpreting cellular phenotypes. Furthermore, CETSA has demonstrated that UNC1999 can bind to certain EZH2 mutants that are resistant to other inhibitors like GSK126. |
| GSK126 | EZH2 | Resistance Mechanism Studies | While specific quantitative CETSA data is not readily available, studies on GSK126 resistance have employed CETSA to investigate how mutations in EZH2 can affect drug binding. For instance, CETSA can be used to show that a specific mutation prevents the thermal stabilization of EZH2 by GSK126, indicating a loss of binding. |
| Tazemetostat (EPZ-6438) | EZH2 | Target Engagement Confirmation | Similar to other PRC2 inhibitors, CETSA serves as a valuable method to confirm that Tazemetostat engages with EZH2 in intact cells. This confirmation is crucial for correlating the biochemical potency of the drug with its cellular activity. |
Experimental Protocols
A detailed protocol for performing a CETSA experiment with a methyltransferase inhibitor is provided below. This protocol is adapted from methodologies used for other methyltransferases and can be tailored for PRC2 inhibitors.
CETSA Protocol for PRC2 Inhibitors
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line with known EZH2 dependency) to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors) to a concentration of 10-20 x 106 cells/mL.
-
Aliquot the cell suspension and treat with the PRC2 inhibitor (e.g., UNC1999, GSK126, or Tazemetostat) at the desired concentration range or with a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C).
2. Heat Challenge:
-
Transfer the cell suspensions to PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler. A no-heat control (room temperature or 37°C) should be included.
-
Immediately after the heat challenge, cool the samples to 4°C.
3. Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by using a suitable lysis buffer with mechanical disruption.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the abundance of the target protein (EZH2) in the soluble fraction using Western blotting with a specific anti-EZH2 antibody. A loading control (e.g., GAPDH or β-actin) should also be probed on the same membrane to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities from the Western blot images.
-
For each treatment condition, normalize the band intensity at each temperature to the intensity of the no-heat control.
-
Plot the normalized soluble protein fraction against the temperature to generate a melt curve.
-
The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).
-
A positive shift in the Tagg in the presence of the inhibitor compared to the vehicle control indicates target stabilization and engagement.
-
For isothermal dose-response format (ITDRF), plot the normalized soluble protein fraction at a single, optimized temperature against the logarithm of the inhibitor concentration.
Visualizations
CETSA Workflow
Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay.
PRC2 Signaling Pathway
Caption: The PRC2 complex mediates gene silencing via H3K27 trimethylation.
Unveiling Protein Modifications: A Comparative Guide to Western Blot Analysis Following UNC1079 Treatment
For Immediate Release
A deep dive into the molecular effects of the PRC2 inhibitor UNC1079, this guide offers researchers, scientists, and drug development professionals a comparative analysis of its impact on protein expression and signaling pathways, substantiated by experimental data. This compound, a potent inhibitor of the Polycomb Repressive Complex 2 (PRC2), has garnered significant interest for its therapeutic potential. This document provides a comprehensive overview of Western blot analysis post-UNC1079 treatment, offering insights into its mechanism of action.
This compound and its close analog, UNC1999, are small molecule inhibitors targeting the catalytic activity of EZH2 and its homolog EZH1, the core enzymatic components of the PRC2 complex. PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Western blotting is a key technique to elucidate the cellular effects of this compound by quantifying changes in H3K27me3 levels and other relevant proteins.
Quantitative Analysis of Protein Expression
The efficacy of this compound and its analogs in reducing global H3K27me3 levels has been demonstrated across various cell lines. The following table summarizes the quantitative data from Western blot analyses after treatment with UNC1999, a compound structurally and functionally similar to this compound.
| Cell Line | Treatment | Concentration (nM) | Duration | Target Protein | Change in Protein Level | Loading Control | Reference |
| MCF10A (Wild-type EZH2) | UNC1999 | 124 (IC50) | 72 hours | H3K27me3 | 50% reduction | Total Histone H3 | [1] |
| DB (EZH2 Y641N mutant) | UNC1999 | 3000 | 3 days | H3K27me3 | Significant decrease | Total Histone H3 | [1] |
| DB (EZH2 Y641N mutant) | UNC2400 (Negative Control) | 3000 | 3 days | H3K27me3 | No significant reduction | Total Histone H3 | [1] |
| OMM1 (Uveal Melanoma) | UNC1999 | Not specified | Not specified | H3K27me3 | Decreased expression | Not specified | [2] |
| OMM1 (Uveal Melanoma) | UNC1999 | Not specified | Not specified | EZH2 | No change in expression | Not specified | [2] |
Experimental Protocols
A detailed methodology for performing Western blot analysis to assess the effect of this compound treatment on H3K27me3 levels is provided below. This protocol is based on established procedures and findings from relevant research.[1][3]
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF10A, DB, or other cancer cell lines) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or a suitable analog (e.g., UNC1999) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a negative control compound (e.g., UNC2400) where applicable.
2. Protein Extraction:
-
For histone protein analysis, lyse cells in a triton extraction buffer.
-
For non-histone proteins, use a radioimmunoprecipitation assay (RIPA) buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to ensure equal loading and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-H3K27me3, anti-EZH2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to quantify the relative protein levels.
-
Normalize the signal of the target protein to a loading control (e.g., total Histone H3 or β-actin) to account for any variations in protein loading.
Visualizing the Mechanism of Action
To illustrate the signaling pathway affected by this compound and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the catalytic activity of EZH2/EZH1 within the PRC2 complex, preventing the trimethylation of Histone H3 at lysine 27 (H3K27me3) and subsequent transcriptional repression.
Caption: A streamlined workflow for Western blot analysis following this compound treatment to assess changes in protein expression.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Levels of H3K27me3 Track with Differentiation in Vivo and Are Deregulated by MYC in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UNC1215 and UNC1079: Potent Probe and Negative Control for L3MBTL3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reader function of L3MBTL3, and its structurally similar but significantly less potent analog, UNC1079, which serves as a crucial negative control. The following sections detail their biochemical affinity, cellular effects, and the experimental protocols used to ascertain these properties.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data comparing the activity of UNC1215 and this compound.
| Parameter | UNC1215 | This compound | Fold Difference | Reference |
| L3MBTL3 Binding Affinity (Kd) | 120 nM | >10 µM (>10,000 nM) | >83-fold | [1] |
| L3MBTL3 Inhibition (IC50, AlphaScreen) | 40 nM | >10 µM (>10,000 nM) | >250-fold | [2] |
| Cellular Mobility of GFP-3xMBT (FRAP) | Increased mobility (EC50 ~50-100 nM) | No effect | Significant | |
| GFP-3xMBT Nuclear Foci Formation | Inhibition (IC50 ~500 nM) | No effect | Significant | |
| Cytotoxicity in HEK293 Cells | Non-toxic up to 100 µM | Non-toxic up to 100 µM | No difference |
Phenotypic Effects: Delineating On-Target Activity
UNC1215 was designed as a potent antagonist of the Kme reading function of L3MBTL3, a protein implicated in transcriptional repression and chromatin interaction. In contrast, this compound was synthesized as a negative control to distinguish the specific effects of L3MBTL3 inhibition from off-target or compound-specific effects.
Cellular Localization and Mobility: In cellular assays, UNC1215 demonstrates clear on-target effects by altering the localization and mobility of L3MBTL3. Treatment of HEK293 cells expressing a GFP-tagged triple MBT domain of L3MBTL3 (GFP-3xMBT) with UNC1215 leads to a dose-dependent increase in the protein's mobility, as measured by Fluorescence Recovery After Photobleaching (FRAP). This is consistent with UNC1215 displacing L3MBTL3 from its chromatin binding sites. Furthermore, UNC1215 effectively disrupts the formation of GFP-3xMBT nuclear foci. In stark contrast, this compound shows no effect on either the mobility or the nuclear foci formation of GFP-3xMBT, even at high concentrations. This highlights that the observed phenotypic effects of UNC1215 are a direct consequence of its potent interaction with L3MBTL3.
Cell Viability: Importantly, neither UNC1215 nor this compound exhibit cytotoxicity in HEK293 cells at concentrations up to 100 µM, as determined by the CellTiter-Glo Luminescent Cell Viability Assay. This indicates that the observed effects on L3MBTL3 localization are not due to general cellular toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
L3MBTL3 Inhibition Assay (AlphaScreen)
This assay competitively measures the ability of a compound to disrupt the interaction between L3MBTL3 and a biotinylated histone H4K20me1 peptide.
-
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated H4K20me1 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
UNC1215 and this compound
-
-
Procedure:
-
Add assay buffer, His-tagged L3MBTL3, and the test compound (UNC1215 or this compound) to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated H4K20me1 peptide and incubate for another 15 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate IC50 values from the resulting dose-response curves.
-
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd).
-
Materials:
-
Purified L3MBTL3 protein
-
UNC1215 or this compound dissolved in ITC buffer
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)
-
-
Procedure:
-
Load the L3MBTL3 protein solution into the sample cell of the calorimeter.
-
Load the compound solution (UNC1215 or this compound) into the injection syringe.
-
Perform a series of injections of the compound into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd.
-
Cellular Mobility Assay (Fluorescence Recovery After Photobleaching - FRAP)
FRAP is used to measure the dynamics of molecular mobility in living cells.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells onto glass-bottom dishes.
-
Transfect cells with a plasmid encoding GFP-3xMBT using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow cells to express the protein for 24-48 hours.
-
-
FRAP Procedure:
-
Treat the transfected cells with varying concentrations of UNC1215 or this compound.
-
Mount the dish on a confocal microscope equipped with an environmental chamber.
-
Acquire pre-bleach images of a region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser beam.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached region.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery.
-
Nuclear Foci Formation Assay
This assay visually assesses the effect of the compounds on the subnuclear localization of L3MBTL3.
-
Procedure:
-
Culture and transfect HEK293 cells with GFP-3xMBT as described for the FRAP assay.
-
Treat the cells with a dose range of UNC1215 or this compound for a defined period (e.g., 4 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells displaying nuclear foci.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP.
-
Procedure:
-
Seed HEK293 cells in a 96-well opaque-walled plate.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of UNC1215 or this compound for a specified time (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to vehicle-treated control cells.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action for UNC1215 vs. This compound.
References
UNC1079: A Validated Negative Control for L3MBTL3 Target Engagement Studies
A comprehensive comparison of the inactive analog UNC1079 with its potent counterpart, UNC1215, in key target engagement assays, providing researchers with essential data and protocols for robust experimental design.
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes and their corresponding inactive analogs is crucial for validating on-target effects and dissecting complex biological pathways. This guide provides a detailed comparison of this compound, an inactive control compound, with its structurally similar and potent counterpart, UNC1215, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. The data presented herein validates the inactivity of this compound in target engagement assays, establishing it as a reliable negative control for studies involving L3MBTL3.
Probing the L3MBTL3-Ligand Interaction
Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails. The selective inhibitor UNC1215 potently disrupts this interaction, making it a valuable tool for investigating the cellular functions of L3MBTL3. To ensure that the observed cellular effects of UNC1215 are a direct result of its engagement with L3MBTL3, a structurally analogous but biologically inactive compound, this compound, was developed. This compound serves as an ideal negative control, allowing researchers to differentiate between on-target and off-target or non-specific effects.
Comparative Activity in Target Engagement Assays
The differential activity of UNC1215 and this compound has been rigorously evaluated in both biochemical and cellular target engagement assays. The following tables summarize the quantitative data from these key experiments, highlighting the potent inhibitory activity of UNC1215 and the pronounced inactivity of this compound.
| Compound | AlphaScreen IC50 (nM)[1] | Fold Difference |
| UNC1215 | 40 | >1000x |
| This compound | >40,000 |
Table 1: Biochemical validation of this compound inactivity. The AlphaScreen assay measures the ability of the compounds to disrupt the interaction between L3MBTL3 and a methylated histone peptide. The significantly higher IC50 value for this compound demonstrates its weak affinity for L3MBTL3 compared to UNC1215.
| Compound (Concentration) | Effect on GFP-L3MBTL3 Mobility (FRAP)[1] |
| UNC1215 (1 µM) | Increased mobility, indicating displacement from chromatin |
| This compound (10 µM) | No effect on mobility |
Table 2: Cellular target engagement validation of this compound inactivity. The Fluorescence Recovery After Photobleaching (FRAP) assay assesses the mobility of GFP-tagged L3MBTL3 in live cells. UNC1215 treatment leads to an increase in protein mobility, consistent with its displacement from less mobile chromatin. In contrast, this compound, even at a 10-fold higher concentration, does not alter the mobility of GFP-L3MBTL3, confirming its lack of target engagement in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
AlphaScreen Assay Protocol
This biochemical assay was performed to quantify the disruption of the L3MBTL3-histone peptide interaction by the test compounds.
-
Reagents:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4 peptide containing a dimethylated lysine at position 20 (H4K20me2)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
Test compounds (UNC1215 and this compound) serially diluted in DMSO.
-
-
Procedure:
-
A mixture of His-L3MBTL3 and biotin-H4K20me2 peptide was pre-incubated in the assay buffer.
-
Serial dilutions of the test compounds were added to the protein-peptide mixture in a 384-well plate.
-
A suspension of Streptavidin-Donor and Nickel Chelate-Acceptor beads was added to each well.
-
The plate was incubated in the dark at room temperature for 1 hour to allow for bead binding and signal generation.
-
The AlphaScreen signal was read on an EnVision plate reader (PerkinElmer). The signal is generated when the Donor and Acceptor beads are brought into proximity through the L3MBTL3-histone peptide interaction.
-
-
Data Analysis:
-
The raw data was normalized to the DMSO control (100% activity) and a control with no protein (0% activity).
-
IC50 values were calculated by fitting the data to a four-parameter logistical equation using GraphPad Prism.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay Protocol
This cellular imaging assay was used to assess the mobility of L3MBTL3 within the nucleus of living cells, providing a measure of target engagement.
-
Cell Culture and Transfection:
-
HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells were seeded on glass-bottom dishes and transiently transfected with a plasmid encoding a green fluorescent protein (GFP)-tagged L3MBTL3 fusion protein using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the cell culture medium was replaced with fresh medium containing either UNC1215, this compound, or DMSO as a vehicle control.
-
Cells were incubated with the compounds for a specified period (e.g., 2-4 hours) to allow for cellular uptake and target engagement.
-
-
FRAP Imaging:
-
Live-cell imaging was performed on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
A region of interest (ROI) within the nucleus of a GFP-L3MBTL3 expressing cell was selected.
-
Pre-bleach images were acquired.
-
The ROI was then photobleached using a high-intensity laser beam to quench the GFP fluorescence.
-
A time-lapse series of images was immediately acquired at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-L3MBTL3 molecules diffused into the area.
-
-
Data Analysis:
-
The fluorescence intensity of the bleached ROI over time was measured and corrected for photobleaching during image acquisition.
-
The fluorescence recovery curves were generated, and the mobile fraction and the half-time of recovery (t1/2) were calculated to quantify the protein's mobility.
-
Visualizing the Experimental Logic
The following diagrams illustrate the signaling pathway context and the workflows of the described experiments.
Caption: L3MBTL3 signaling and points of intervention.
Caption: AlphaScreen assay principle and workflow.
Caption: FRAP experimental workflow for cellular target engagement.
References
A Comparative Guide to UNC1079 and Other Negative Controls for L3MBTL3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC1079, a widely used negative control for the L3MBTL3 inhibitor UNC1215, with other relevant compounds. The information presented is based on experimental data to assist researchers in selecting the appropriate controls for their studies on the lethal(3)malignant brain tumor-like protein 3 (L3MBTL3), a key reader of methyl-lysine marks in chromatin regulation.
Performance Comparison of L3MBTL3 Inhibitors and Controls
This compound is an essential tool for validating the on-target effects of L3MBTL3 inhibitors. It is structurally analogous to the potent L3MBTL3 inhibitor UNC1215 but exhibits significantly weaker binding, making it an ideal negative control.[1] The following table summarizes the inhibitory activities of this compound and related compounds against L3MBTL3 and the homologous L3MBTL1.
| Compound | Target | Assay Type | IC50 | Kd | Notes |
| This compound | L3MBTL3 | AlphaScreen | > 10 µM[1] | Weak binding by ITC[1] | Structurally similar to UNC1215; designed as a negative control.[1] |
| UNC1215 | L3MBTL3 | AlphaScreen | 20 nM[2], 40 nM[3][4] | 120 nM[3][4] | Potent and selective L3MBTL3 inhibitor. |
| UNC669 | L3MBTL1 | AlphaScreen | 6 µM[5][6] | 5 µM[7] | Also inhibits L3MBTL3 with an IC50 of 3.1 µM to 35 µM.[8][9] |
| UNC1679 | L3MBTL3 | - | - | 0.35 µM[9] | A potent and selective chemical probe for L3MBTL3.[9] |
Experimental Methodologies
The data presented in this guide are primarily derived from two key biochemical assays: AlphaScreen and Isothermal Titration Calorimetry (ITC).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the binding affinity of inhibitors to L3MBTL3.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K20me2) and a His-tagged L3MBTL3 protein.[10] Streptavidin-coated donor beads bind to the biotinylated peptide, and Nickel-chelate acceptor beads bind to the His-tagged L3MBTL3. When in close proximity, excitation of the donor beads at 680 nm generates singlet oxygen, which activates the acceptor beads to emit light at 520-620 nm. Inhibitors that bind to L3MBTL3 disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
Experimental Workflow:
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding between an inhibitor and L3MBTL3.
Principle: The experiment involves titrating the inhibitor into a solution containing the L3MBTL3 protein at a constant temperature. The heat released or absorbed upon binding is measured by the calorimeter. As the protein becomes saturated with the inhibitor, the heat change diminishes, resulting in a binding isotherm that can be analyzed to determine the thermodynamic parameters of the interaction.
Experimental Protocol:
-
Sample Preparation: Dialyze both the L3MBTL3 protein and the inhibitor compound extensively against the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed and injection volumes.
-
Titration: Load the L3MBTL3 protein into the sample cell and the inhibitor into the injection syringe. A series of small injections of the inhibitor into the protein solution are performed.
-
Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to extract the binding affinity (Kd), stoichiometry, and enthalpy.
L3MBTL3 Signaling Pathway
L3MBTL3 functions as a transcriptional repressor and plays a crucial role in protein degradation pathways. Its activity is central to several cellular processes, and its dysregulation has been implicated in diseases like cancer.
L3MBTL3 is recruited by the transcription factor RBPJ to repress the expression of Notch target genes.[11] It achieves this by recruiting the histone demethylase KDM1A.[11] Furthermore, L3MBTL3 recognizes and binds to methylated non-histone proteins such as SOX2, DNMT1, and E2F1, acting as an adaptor to bring in the CRL4-DCAF5 E3 ubiquitin ligase complex, which targets these proteins for proteasomal degradation.[11]
Conclusion
This compound serves as a reliable and indispensable negative control for studying the cellular and biochemical functions of L3MBTL3. Its structural similarity to the potent inhibitor UNC1215, combined with its dramatically reduced affinity for L3MBTL3, allows researchers to confidently attribute the observed effects of UNC1215 to the specific inhibition of the L3MBTL3 methyl-lysine reader domain. When designing experiments to probe the L3MBTL3 pathway, the inclusion of this compound is critical for rigorous and reproducible results.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. uniprot.org [uniprot.org]
A Structural and Functional Comparison of UNC1215 and its Negative Control, UNC1079
A deep dive into two structurally related compounds reveals key differences in their affinity and activity towards the methyl-lysine reader protein L3MBTL3, highlighting the principles of rational probe design in chemical biology.
This guide provides a comprehensive comparison of UNC1215, a potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain, and its structurally similar but significantly less active analog, UNC1079. This analysis is intended for researchers, scientists, and drug development professionals interested in the modulation of epigenetic targets. We present key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Structural and Functional Overview
UNC1215 was developed as a high-affinity ligand for L3MBTL3, a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, thereby playing a crucial role in transcriptional repression.[1] this compound was synthesized as a negative control for cellular studies, designed to be structurally analogous to UNC1215 but with substantially lower binding affinity for L3MBTL3.[1]
The key structural difference between the two compounds lies in the nature of the cyclic amine moieties. While both molecules possess a central aniline core with two carboxamide-linked piperidine rings, the substituents on these piperidine rings differ. This subtle structural alteration results in a dramatic difference in their biological activity.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro and cellular activities of UNC1215 and this compound.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 | - | [1] |
| This compound | L3MBTL3 | AlphaScreen | >10,000 | - | [1] |
| UNC1215 | L3MBTL3 | ITC | - | 120 | [1] |
| This compound | L3MBTL3 | ITC | - | Weak Binding | [1] |
Table 1: In Vitro Binding and Inhibition Data. This table highlights the potent inhibitory and binding affinity of UNC1215 for L3MBTL3, while this compound shows negligible activity.
| Compound | Cell Line | Assay Type | EC50 (nM) | Effect | Reference |
| UNC1215 | HEK293 | FRAP | 50-100 | Increased GFP-3MBT mobility | [1] |
| This compound | HEK293 | FRAP | No effect | No change in GFP-3MBT mobility | |
| UNC1215 | HEK293 | Subnuclear Localization | ~500 | Disruption of GFP-3MBT foci | [2] |
| This compound | HEK293 | Subnuclear Localization | No effect | No change in GFP-3MBT foci | [2] |
Table 2: Cellular Activity Data. This table demonstrates the ability of UNC1215 to engage and antagonize L3MBTL3 in a cellular context, leading to increased mobility of the protein and disruption of its subnuclear localization. This compound shows no such effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen Assay for L3MBTL3 Inhibition
This assay was performed to determine the in vitro inhibitory potency of UNC1215 and this compound against the methyl-lysine binding activity of L3MBTL3.
Protocol:
-
Reagents: Biotinylated histone H4 peptide containing a dimethylated lysine at position 20 (H4K20me2), His-tagged L3MBTL3 protein, Streptavidin-coated Donor beads, and Nickel-chelate Acceptor beads.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Procedure: a. A solution of His-tagged L3MBTL3 and biotinylated H4K20me2 peptide was pre-incubated in the assay buffer. b. Serial dilutions of the test compounds (UNC1215 or this compound) in DMSO were added to the protein-peptide mixture. c. Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads were then added. d. The mixture was incubated in the dark at room temperature for 1 hour. e. The AlphaScreen signal was read on an EnVision plate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
ITC was used to directly measure the binding affinity (Kd) of UNC1215 and this compound to L3MBTL3.
Protocol:
-
Instrumentation: MicroCal ITC200.
-
Sample Preparation: L3MBTL3 protein was dialyzed against the ITC buffer (25 mM HEPES pH 7.5, 150 mM NaCl). The compounds were dissolved in the same dialysis buffer.
-
Procedure: a. The sample cell was filled with the L3MBTL3 protein solution (typically at a concentration of 10-20 µM). b. The injection syringe was filled with the compound solution (typically at a concentration of 100-200 µM). c. A series of small injections (e.g., 2 µL) of the compound solution into the protein solution were performed at a constant temperature (e.g., 25°C). d. The heat change associated with each injection was measured.
-
Data Analysis: The binding isotherm was generated by plotting the heat change per injection against the molar ratio of the compound to the protein. The dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) were determined by fitting the data to a single-site binding model.
Cellular Fluorescence Recovery After Photobleaching (FRAP) Assay
This assay was used to assess the effect of UNC1215 and this compound on the mobility of L3MBTL3 within the nucleus of living cells.[1]
Protocol:
-
Cell Culture and Transfection: HEK293 cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with a plasmid encoding a green fluorescent protein (GFP)-tagged triple MBT domain of L3MBTL3 (GFP-3MBT) using a suitable transfection reagent.
-
Compound Treatment: Transfected cells were treated with varying concentrations of UNC1215 or this compound for 3-6 hours prior to imaging.[1]
-
FRAP Imaging: a. Live-cell imaging was performed on a Zeiss LSM510 META confocal microscope. b. A specific region of interest (ROI) within the nucleus of a GFP-3MBT expressing cell was photobleached using a high-intensity laser pulse (488 nm). c. The recovery of fluorescence in the bleached ROI was monitored over time by acquiring images at regular intervals (e.g., every 2 seconds).[1]
-
Data Analysis: The fluorescence intensity in the bleached region was normalized to the pre-bleach intensity and corrected for photobleaching during image acquisition. The half-time of recovery (t1/2) and the mobile fraction of the protein were calculated from the fluorescence recovery curves. The EC50 value for UNC1215 was estimated from the dose-response curve of the recovery time.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the L3MBTL3 signaling pathway and the experimental workflows.
References
UNC1079 in L3MBTL3 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of UNC1079's potency in inhibiting the methyl-lysine reader protein L3MBTL3. This document outlines the IC50 determination of this compound and contrasts its performance with other known L3MBTL3 inhibitors, supported by experimental methodologies and visual diagrams of the relevant pathways and workflows.
This compound is a chemical compound utilized in research as a negative control for studies involving the inhibition of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). It is an analog of UNC1215, a potent and selective inhibitor of L3MBTL3. However, this compound was specifically designed to be significantly less active, making it an ideal tool to ensure that observed cellular effects are due to the specific inhibition of L3MBTL3 by a more potent compound like UNC1215, and not due to off-target effects of the chemical scaffold.
Comparative Inhibitor Potency
The inhibitory activity of this compound and other compounds against L3MBTL3 has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. As indicated in the following table, this compound exhibits significantly weaker activity compared to its potent counterparts.
| Compound | IC50 for L3MBTL3 (μM) | Assay Method | Notes |
| This compound | > 10 | AlphaScreen | Designed as a negative control; over 1000-fold weaker than UNC1215.[1][2][3] |
| UNC1215 | 0.024 ± 0.0076 | AlphaScreen | A potent and selective chemical probe for L3MBTL3.[4][5] |
| UNC2533 | 0.38 ± 0.035 | AlphaScreen | A potent L3MBTL3 inhibitor.[4] |
| Compound 11 | 13 ± 1.4 | AlphaScreen | An analog demonstrating the importance of both amine groups for high potency.[4] |
Experimental Protocol: IC50 Determination via AlphaScreen Assay
The IC50 values for L3MBTL3 inhibitors were determined using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. This bead-based assay is well-suited for studying molecular interactions in a high-throughput format.
Principle of the Assay:
The AlphaScreen assay relies on the interaction of two bead types: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within ~200 nm) due to a binding event between molecules attached to them, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm. This results in a luminescent signal at 520-620 nm from the Acceptor bead. In a competitive binding assay for L3MBTL3, an inhibitor compound will disrupt the interaction between L3MBTL3 and its binding partner, leading to a decrease in the AlphaScreen signal.
Materials:
-
Recombinant L3MBTL3 protein (e.g., His-tagged)
-
Biotinylated peptide corresponding to a known L3MBTL3 binding partner (e.g., a histone tail peptide with a specific methylation mark)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer
-
384-well microplate
-
Test compounds (e.g., this compound, UNC1215) serially diluted
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant L3MBTL3, biotinylated peptide, and test compounds in assay buffer at desired concentrations.
-
Compound Dispensing: Add the serially diluted test compounds to the wells of the 384-well microplate. Include controls for no inhibition (vehicle only) and maximal inhibition.
-
Protein and Peptide Addition: Add the recombinant L3MBTL3 protein and the biotinylated peptide to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to the wells. The His-tagged L3MBTL3 will bind to the Nickel Chelate Acceptor beads, and the biotinylated peptide will bind to the Streptavidin-coated Donor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature for a longer period (e.g., 1-2 hours) to allow for bead-protein/peptide binding.
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological role of L3MBTL3, the following diagrams are provided.
Caption: Workflow for IC50 determination using the AlphaScreen assay.
Caption: Simplified signaling pathways involving L3MBTL3.
L3MBTL3 Signaling and Function
L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that act as "readers" of histone modifications, specifically recognizing mono- and di-methylated lysine residues on histone tails. This recognition is a key mechanism in the regulation of gene expression.
As a transcriptional repressor, L3MBTL3 is involved in several cellular processes. One of its well-characterized roles is in the Notch signaling pathway . L3MBTL3 interacts with RBPJ, a key transcription factor in the Notch pathway, to repress the expression of Notch target genes.[1]
Furthermore, L3MBTL3 plays a role in protein degradation. It can bind to methylated non-histone proteins such as SOX2, DNMT1, and E2F1.[2] Upon binding, L3MBTL3 recruits the CRL4-DCAF5 E3 ubiquitin ligase complex, which then ubiquitinates these target proteins, marking them for degradation by the proteasome. This highlights L3MBTL3's function in controlling the stability of key cellular proteins involved in processes like development and cell cycle regulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Transcriptional Landscapes: A Guide to Differential Gene Expression Analysis Using PRC2 Inhibitors as Controls
For Researchers, Scientists, and Drug Development Professionals
The Role of PRC2 Inhibition in Gene Expression
PRC2 is a key player in maintaining cellular identity and its dysregulation is implicated in various diseases, including cancer.[3][4] By inhibiting the methyltransferase activity of EZH2, the catalytic subunit of PRC2, compounds like UNC1079 lead to a global reduction in H3K27 trimethylation (H3K27me3). This epigenetic reprogramming can result in the reactivation of silenced genes, offering a powerful method to identify PRC2 target genes and understand their biological functions.[1]
A typical differential gene expression experiment using a PRC2 inhibitor involves treating a cellular model with the compound and a vehicle control (e.g., DMSO). Subsequent transcriptomic analysis, often by RNA sequencing (RNA-seq), reveals genes that are significantly upregulated or downregulated upon PRC2 inhibition. These differentially expressed genes (DEGs) provide insights into the pathways and processes regulated by PRC2-mediated gene silencing.
Experimental Design and Workflow
A robust experimental design is critical for obtaining high-quality and interpretable data. The following workflow outlines the key steps in a differential gene expression analysis study using a PRC2 inhibitor.
Caption: A typical experimental workflow for differential gene expression analysis using a PRC2 inhibitor.
Hypothetical Data Summary
The following tables present hypothetical data that is representative of what one might expect from a differential gene expression analysis comparing cells treated with a PRC2 inhibitor to a vehicle control.
Table 1: Top 10 Upregulated Genes Following PRC2 Inhibition
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| GENE_A | 5.8 | 1.2e-15 | 3.5e-11 |
| GENE_B | 5.2 | 3.4e-14 | 7.9e-10 |
| GENE_C | 4.9 | 5.6e-13 | 1.1e-8 |
| GENE_D | 4.5 | 8.9e-12 | 1.5e-7 |
| GENE_E | 4.2 | 1.3e-10 | 2.0e-6 |
| GENE_F | 3.9 | 4.5e-10 | 6.2e-6 |
| GENE_G | 3.7 | 7.8e-09 | 9.1e-5 |
| GENE_H | 3.5 | 1.2e-08 | 1.3e-4 |
| GENE_I | 3.3 | 3.4e-08 | 3.2e-4 |
| GENE_J | 3.1 | 6.7e-08 | 5.9e-4 |
Table 2: Top 10 Downregulated Genes Following PRC2 Inhibition
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| GENE_K | -4.1 | 2.1e-12 | 5.5e-8 |
| GENE_L | -3.8 | 4.3e-11 | 9.8e-7 |
| GENE_M | -3.5 | 6.8e-10 | 1.3e-5 |
| GENE_N | -3.2 | 9.1e-09 | 1.8e-4 |
| GENE_O | -3.0 | 1.5e-08 | 2.5e-4 |
| GENE_P | -2.8 | 5.2e-08 | 7.1e-4 |
| GENE_Q | -2.6 | 8.9e-08 | 1.1e-3 |
| GENE_R | -2.5 | 1.4e-07 | 1.6e-3 |
| GENE_S | -2.4 | 3.8e-07 | 3.9e-3 |
| GENE_T | -2.3 | 7.1e-07 | 6.8e-3 |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments in this workflow. Specific details may need to be optimized based on the cell line and reagents used.
Cell Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare a stock solution of the PRC2 inhibitor (e.g., this compound) in a suitable solvent such as DMSO. Prepare a vehicle control with the same concentration of the solvent.
-
Treatment: The following day, replace the culture medium with fresh medium containing the PRC2 inhibitor at the desired final concentration or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for sufficient inhibition of PRC2 and subsequent changes in gene expression.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them for RNA extraction.
RNA Extraction and Quality Control Protocol
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and assess purity by measuring the A260/A280 and A260/A230 ratios.
-
Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is generally recommended for RNA-seq.
-
RNA-seq Library Preparation and Sequencing Protocol
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using an automated electrophoresis system and qPCR.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect genes expressed at low levels (typically 20-30 million reads per sample).
Signaling Pathway Visualization
PRC2-mediated gene silencing is a fundamental pathway in epigenetic regulation. The diagram below illustrates the core mechanism of action of a PRC2 inhibitor.
Caption: Mechanism of action of a PRC2 inhibitor on gene expression.
Alternative and Complementary Approaches
While small molecule inhibitors like this compound are powerful tools, other methods can be used to study the effects of PRC2 on gene expression.
Table 3: Comparison of Methods to Modulate PRC2 Activity
| Method | Principle | Advantages | Disadvantages |
| Small Molecule Inhibitors (e.g., this compound) | Reversible inhibition of EZH2 catalytic activity. | Dose-dependent and temporal control; clinically relevant. | Potential for off-target effects; requires careful validation. |
| RNA interference (siRNA, shRNA) | Post-transcriptional silencing of PRC2 component expression (e.g., EZH2, SUZ12). | High specificity for the target gene. | Incomplete knockdown; potential for off-target effects; can induce cellular stress responses. |
| CRISPR-Cas9 Gene Editing | Permanent knockout or modification of PRC2 component genes. | Complete and permanent loss of function. | Irreversible; potential for off-target mutations; can be lethal in some cell lines. |
Conclusion
Differential gene expression analysis following treatment with a PRC2 inhibitor like this compound is a potent strategy for uncovering the gene regulatory networks controlled by this critical epigenetic complex. While this guide provides a comprehensive framework based on established principles, the absence of specific public data for this compound highlights the need for further research in this area. By following a well-designed experimental plan and utilizing appropriate analytical tools, researchers can gain valuable insights into the biological consequences of PRC2 inhibition, paving the way for new therapeutic strategies in a variety of diseases.
References
- 1. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Clinical Correlations of Polycomb Repressive Complex 2 in Different Tumor Types [mdpi.com]
- 4. Exploring the therapeutic potential of targeting polycomb repressive complex 2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
